Antibacterial agent 75
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]-3-[4-[(E)-4-methylpent-1-enyl]phenyl]urea |
InChI |
InChI=1S/C22H28N6O/c1-15(2)5-4-6-17-7-11-19(12-8-17)25-22(29)26-20-13-9-18(10-14-20)16(3)27-28-21(23)24/h4,6-15H,5H2,1-3H3,(H4,23,24,28)(H2,25,26,29)/b6-4+,27-16+ |
InChI Key |
YSGSIWKDCRRXQR-LWWXDEAMSA-N |
Isomeric SMILES |
CC(C)C/C=C/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC(C)CC=CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 75 (Levofloxacin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Antibacterial Agent 75, a broad-spectrum fluoroquinolone antibiotic. This document details the molecular targets, antibacterial activity, and the experimental protocols used to elucidate its function. Quantitative data on its efficacy are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional strain that occurs during DNA replication and transcription.[3][5] Inhibition of DNA gyrase by this compound prevents the relaxation of positively supercoiled DNA, leading to the cessation of these vital cellular processes.[1]
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[2][5] By inhibiting topoisomerase IV, this compound prevents the separation of daughter chromosomes, ultimately halting cell division.
The binding of this compound to these enzymes forms a ternary complex with the DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. This results in an accumulation of double-strand DNA breaks, which is lethal to the bacterium.[2]
References
- 1. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levonadifloxacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
The Discovery and Synthesis of Penicillin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and antibacterial activity of Penicillin G (Benzylpenicillin), a foundational antibiotic that has served as a cornerstone of antimicrobial therapy for decades. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to support research and development in the field of antibacterial agents.
Discovery and Historical Context
The era of antibiotics was ushered in by the serendipitous discovery of penicillin by Alexander Fleming in 1928 at St. Mary's Hospital in London. Fleming observed that a culture of Staphylococcus aureus was inhibited by a contaminating mold, which was later identified as Penicillium notatum. He named the active substance "penicillin." However, it was the subsequent work of Howard Florey, Ernst Chain, and their team at the University of Oxford in the early 1940s that successfully isolated and purified penicillin, demonstrating its remarkable therapeutic efficacy in treating bacterial infections. This pioneering work led to the large-scale production of Penicillin G during World War II, revolutionizing medicine and saving countless lives.
Synthesis of Penicillin G
The production of Penicillin G is primarily achieved through a biosynthetic process involving fermentation of the fungus Penicillium chrysogenum. While total chemical synthesis is possible, it is not commercially viable for large-scale production.
Biosynthesis of Penicillin G
The biosynthetic pathway of Penicillin G is a complex process that begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.
The key steps are as follows:
-
Tripeptide Formation: The enzyme ACV synthetase (ACVS) catalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
Bicyclic Ring Formation: Isopenicillin N synthase (IPNS) then facilitates an oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.
-
Side-Chain Exchange: Finally, isopenicillin N acyltransferase (IAT) exchanges the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group, which is supplied as phenylacetic acid in the fermentation medium, to yield Penicillin G.
Biosynthetic pathway of Penicillin G.
Mechanism of Action
Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary molecular targets of Penicillin G are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2]
The mechanism involves the following steps:
-
Binding to PBPs: The strained β-lactam ring of Penicillin G mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows Penicillin G to bind to the active site of PBPs.
-
Inhibition of Transpeptidation: The binding of Penicillin G to PBPs is a covalent and irreversible acylation reaction that inactivates the enzyme.[3] This blocks the transpeptidation step in peptidoglycan synthesis, which is the cross-linking of adjacent peptidoglycan strands.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This results in cell lysis and bacterial death.
Mechanism of action of Penicillin G.
Antibacterial Spectrum and Quantitative Data
Penicillin G is a narrow-spectrum antibiotic, primarily active against Gram-positive bacteria.[4] Its effectiveness against Gram-negative bacteria is limited due to the presence of an outer membrane that hinders access to the PBPs.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Penicillin G against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[5]
| Bacterial Species | Strain Example | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | (penicillin-susceptible) | 0.015 - 0.12 | [6] |
| Staphylococcus aureus | (penicillin-resistant) | > 0.12 | [6] |
| Streptococcus pneumoniae | 0.004 - 0.5 | [7] | |
| Streptococcus pyogenes | 0.006 - 0.2 | [8] | |
| Streptococcus agalactiae | 0.03 - 0.06 | [7] | |
| Enterococcus faecalis | 1 - 8 | [9] | |
| Neisseria meningitidis | ≤ 0.06 - 0.5 | [10] | |
| Neisseria gonorrhoeae | ≤ 0.06 - 2.0 | [10] | |
| Bacillus anthracis | 0.015 - 0.12 | ||
| Clostridium perfringens | 0.06 - 1.0 |
Experimental Protocols
Production and Purification of Penicillin G (Laboratory Scale)
This protocol outlines the general steps for the production of Penicillin G from P. chrysogenum followed by its extraction and purification.
Materials:
-
Penicillium chrysogenum culture
-
Fermentation medium (e.g., corn steep liquor, lactose, phenylacetic acid)
-
Amyl acetate or butyl acetate
-
Potassium hydroxide or sodium hydroxide solution
-
Phosphate buffer
-
Activated charcoal
-
Filtration apparatus
-
Separatory funnel
-
Centrifuge
Procedure:
-
Inoculum Preparation: Prepare a seed culture of P. chrysogenum in a suitable broth medium and incubate for 24-48 hours with agitation.
-
Fermentation: Inoculate the production fermentation medium with the seed culture. The fermentation is carried out in a stirred-tank reactor under sterile conditions with controlled temperature (25-27°C), pH (6.8-7.4), and aeration for 5-7 days. Phenylacetic acid is added as a precursor for the Penicillin G side chain.
-
Mycelial Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction: Cool the filtrate to 5-10°C and acidify to pH 2.0-2.5 with a mineral acid. Extract the Penicillin G into an organic solvent such as amyl acetate or butyl acetate using a separatory funnel.
-
Back Extraction: Extract the Penicillin G from the organic phase into an aqueous phase by adding a potassium or sodium hydroxide solution to form the corresponding salt.
-
Purification: The aqueous extract can be further purified by treatment with activated charcoal to remove pigments and other impurities.
-
Crystallization: The purified Penicillin G salt can be crystallized from the aqueous solution.
-
Drying: The crystals are then washed and dried.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of Penicillin G against a bacterial isolate.[11][12]
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
Penicillin G stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate row.
-
Add 100 µL of the Penicillin G working solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Penicillin G at which there is no visible growth.
-
Experimental workflow for MIC determination.
References
- 1. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mbbcollege.in [mbbcollege.in]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amh.net.au [resources.amh.net.au]
- 11. goldbio.com [goldbio.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unveiling the Target: A Technical Guide to the Identification of Antibacterial Agent 75's Mechanism of Action in Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. This technical guide provides an in-depth overview of the target identification process for a promising new candidate, "Antibacterial Agent 75." We will detail the quantitative data supporting its efficacy, the experimental protocols utilized for target elucidation, and a visual representation of its proposed mechanism of action.
Quantitative Data Summary: Efficacy of this compound
Initial screening of this compound revealed potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 4 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
Further investigation into the inhibitory activity of Agent 75 on key cellular processes revealed a specific effect on DNA replication. The half-maximal inhibitory concentration (IC50) against purified bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC) was determined.
| Enzyme Target | IC50 (µM) |
| DNA Gyrase (GyrA) | 0.1 |
| Topoisomerase IV (ParC) | 0.8 |
| Human Topoisomerase II | >100 |
Table 2: In vitro inhibitory activity of this compound against key DNA topoisomerases.
Experimental Protocols for Target Identification
The following protocols were instrumental in identifying the primary target of this compound.
Affinity Chromatography-Mass Spectrometry
This technique was employed to isolate the cellular binding partners of this compound.
-
Ligand Immobilization: this compound was chemically modified to incorporate a linker arm and covalently attached to N-hydroxysuccinimide (NHS)-activated sepharose beads.
-
Cell Lysate Preparation: E. coli cells were cultured to mid-log phase, harvested by centrifugation, and lysed by sonication in a non-denaturing buffer. The lysate was clarified by ultracentrifugation.
-
Affinity Chromatography: The clarified lysate was passed over a column containing the immobilized Agent 75 beads. The column was washed extensively to remove non-specific binding proteins.
-
Elution: Specifically bound proteins were eluted using a competitive concentration of free this compound.
-
Protein Identification: The eluted proteins were separated by SDS-PAGE, and the prominent bands were excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identified by searching against the E. coli proteome database.
Thermal Shift Assay (TSA)
TSA was used to validate the direct interaction between this compound and its putative target protein, DNA gyrase.
-
Reaction Setup: A reaction mixture containing purified DNA gyrase, SYPRO Orange dye, and varying concentrations of this compound was prepared in a 96-well PCR plate.
-
Thermal Denaturation: The plate was subjected to a temperature gradient from 25°C to 95°C in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of SYPRO Orange, which binds to unfolded proteins, was monitored in real-time as the temperature increased.
-
Data Analysis: The melting temperature (Tm) of the protein was determined as the midpoint of the sigmoidal melting curve. A significant increase in the Tm in the presence of this compound indicates ligand binding and stabilization of the protein.
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the logical flow of the target identification process and the proposed mechanism of action of this compound.
Caption: Experimental workflow for the target identification of this compound.
Caption: Proposed mechanism of action of this compound targeting DNA gyrase.
Conclusion
The comprehensive approach outlined in this guide, combining quantitative efficacy data with robust target identification methodologies, has successfully identified DNA gyrase as the primary target of this compound. This novel agent demonstrates significant potential for further development as a therapeutic for bacterial infections. The detailed protocols and workflows presented here serve as a valuable resource for researchers in the field of antibacterial drug discovery.
Technical Whitepaper: Preliminary In Vitro Antibacterial Screening of Compound AB-75
Abstract
Compound AB-75 is a novel, synthetic small molecule currently under investigation for its potential as a broad-spectrum antibacterial agent. This document details the preliminary in vitro screening of AB-75 against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The primary objectives of this initial evaluation were to determine its minimum inhibitory concentration (MIC), assess its activity via disk diffusion assays, and evaluate its preliminary cytotoxicity profile against a human cell line. The results indicate that AB-75 exhibits significant antibacterial activity, warranting further investigation and preclinical development.
Hypothesized Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Based on its structural similarity to the quinolone class of antibiotics, AB-75 is hypothesized to exert its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, AB-75 is believed to induce double-strand DNA breaks, which are ultimately lethal to the bacterial cell. This dual-targeting mechanism is a hallmark of newer-generation quinolones, potentially offering advantages in overcoming resistance.
Caption: Hypothesized mechanism of AB-75 targeting bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method following CLSI guidelines.
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial inoculums, Compound AB-75, Ciprofloxacin (control).
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Procedure:
-
A stock solution of AB-75 was prepared in DMSO.
-
Serial two-fold dilutions of AB-75 and Ciprofloxacin were prepared in CAMHB directly in the 96-well plates, ranging from 64 µg/mL to 0.0625 µg/mL.
-
Each well was inoculated with the prepared bacterial suspension.
-
Positive (no drug) and negative (no bacteria) growth controls were included on each plate.
-
Plates were incubated aerobically at 37°C for 18-20 hours.
-
The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.
-
Kirby-Bauer (Disk Diffusion) Zone of Inhibition Assay
This assay qualitatively assesses the susceptibility of bacteria to an antimicrobial agent.
-
Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, 6 mm paper disks, bacterial inoculums, Compound AB-75, Ciprofloxacin (control).
-
Procedure:
-
A bacterial inoculum matching a 0.5 McFarland standard was prepared.
-
A sterile cotton swab was dipped into the inoculum and streaked evenly across the entire surface of an MHA plate to create a uniform lawn.
-
Sterile paper disks were impregnated with a defined concentration of AB-75 (30 µ g/disk ) and Ciprofloxacin (5 µ g/disk ).
-
The disks were placed firmly onto the surface of the inoculated MHA plates.
-
Plates were incubated at 37°C for 18-24 hours.
-
The diameter of the zone of complete growth inhibition around each disk was measured in millimeters (mm).
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of AB-75 to mammalian cells, an MTT assay was performed using the human embryonic kidney cell line HEK293.
-
Materials: HEK293 cells, Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 96-well cell culture plates, AB-75, Triton X-100 (positive control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
The medium was replaced with fresh medium containing serial dilutions of AB-75.
-
Plates were incubated for an additional 48 hours.
-
The medium was removed, and MTT solution (0.5 mg/mL) was added to each well. Plates were incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The MTT solution was removed, and DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to the untreated control cells. The IC₅₀ (the concentration of compound required to inhibit cell growth by 50%) was determined.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Results
All quantitative data from the preliminary screening are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of AB-75
| Bacterial Strain | Gram Stain | AB-75 (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Positive | 2 | 1 |
| Escherichia coli (ATCC 25922) | Negative | 1 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 | 0.5 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 1 | 0.125 |
Table 2: Zone of Inhibition Diameters for AB-75
| Bacterial Strain | Gram Stain | AB-75 (30 µ g/disk ) Diameter (mm) | Ciprofloxacin (5 µ g/disk ) Diameter (mm) |
| Staphylococcus aureus (ATCC 29213) | Positive | 24 | 28 |
| Escherichia coli (ATCC 25922) | Negative | 22 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 18 | 25 |
Table 3: Cytotoxicity of AB-75 against HEK293 Cells
| Compound | Cell Line | Incubation Time | IC₅₀ (µg/mL) |
| AB-75 | HEK293 | 48 hours | > 64 |
| Doxorubicin (Control) | HEK293 | 48 hours | 0.8 |
Discussion and Conclusion
The preliminary in vitro screening of Compound AB-75 demonstrates promising antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.
The MIC values indicate potent activity against S. aureus (0.5 µg/mL) and notable activity against key Gram-negative pathogens like E. coli and K. pneumoniae (1 µg/mL). As expected for many quinolone-like structures, the activity against P. aeruginosa was less potent (4 µg/mL), though still within a potentially therapeutic range. The results from the disk diffusion assay corroborate the MIC findings, with clear zones of inhibition observed for all tested strains.
Crucially, the cytotoxicity assessment revealed a favorable preliminary safety profile. With an IC₅₀ value greater than 64 µg/mL against HEK293 cells, AB-75 exhibits a high degree of selectivity for bacterial targets over mammalian cells. The selectivity index (IC₅₀ / MIC) is >128 for S. aureus and >64 for E. coli, suggesting a wide therapeutic window.
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents
Disclaimer: The term "Antibacterial agent 75" is not a universally recognized designation for a specific compound in publicly available scientific literature. To fulfill the request for a detailed technical guide on structure-activity relationships, this document uses the well-researched and extensively documented quinolone class of antibiotics as a representative model. The principles, data presentation, and experimental methodologies detailed herein serve as a comprehensive template for the analysis of any antibacterial agent.
Introduction: The Quinolone Scaffold
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and bactericidal mechanism of action.[1][2] The first member of this class, nalidixic acid, was discovered in 1962 and showed activity primarily against Gram-negative bacteria.[1] Subsequent generations, most notably the fluoroquinolones which incorporate a fluorine atom at the C-6 position, have vastly expanded this spectrum to include Gram-positive and atypical pathogens.[3][4][5]
The core chemical structure of a quinolone is a bicyclic aromatic system, specifically a 4-oxo-1,4-dihydroquinoline moiety. The antibacterial potency and spectrum of these agents are highly dependent on the substituents at various positions of this core structure, particularly at the N-1, C-5, C-6, C-7, and C-8 positions. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of this important class of antibacterial agents.
Mechanism of Action
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6][7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into the DNA, a process necessary for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[9][10][11]
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition prevents cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target.[7][9][10]
Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[7] This ternary complex blocks the progression of the replication fork and transcription machinery, leading to a cascade of events including the induction of the SOS response and ultimately, cell death.[12]
Diagram: Quinolone Mechanism of Action
The following diagram illustrates the inhibitory action of quinolones on bacterial DNA replication.
Caption: Mechanism of quinolone action on DNA gyrase and topoisomerase IV.
Structure-Activity Relationship (SAR) Studies
The antibacterial profile of a quinolone is determined by the substituents on its core structure. The following sections detail the key SAR findings for each position.
N-1 Position
The substituent at the N-1 position is crucial for DNA gyrase binding and overall antibacterial potency.
-
Small Alkyl Groups: An ethyl group (as in Norfloxacin) provides good activity.
-
Cyclopropyl Group: A cyclopropyl substituent (as in Ciprofloxacin) significantly enhances potency against both Gram-negative and Gram-positive bacteria.[13] This is considered one of the most effective substituents for this position.
-
Bulky/Aromatic Groups: Larger groups, such as a tert-butyl or a 2,4-difluorophenyl group, can also confer potent activity, sometimes with improved properties against specific pathogens like mycobacteria.[5][13]
C-6 Position
This position is a defining feature of the highly potent fluoroquinolones.
-
Fluorine Atom: The introduction of a fluorine atom at C-6 dramatically increases cell penetration and gyrase inhibition, leading to a significant boost in antibacterial activity.[3] Nearly all clinically successful quinolones are 6-fluoroquinolones.
C-7 Position
The substituent at C-7 modulates the antibacterial spectrum, potency, and pharmacokinetic properties.
-
Piperazine Ring: A piperazine ring (as in Norfloxacin and Ciprofloxacin) is highly effective, conferring potent activity, especially against Pseudomonas aeruginosa.
-
Modified Piperazines/Pyrrolidines: Alkylation of the piperazine or pyrrolidine ring can increase activity against Gram-positive bacteria and improve pharmacokinetic parameters like serum half-life.[14] However, modifications at this position can also influence side effects, such as CNS effects.[14]
C-8 Position
Modifications at C-8 can enhance activity and reduce the emergence of resistance.
-
Halogen (F or Cl): A halogen at this position can improve oral absorption and confer activity against anaerobic bacteria.[14]
-
Methoxy Group: An 8-methoxy group (as in Gatifloxacin and Moxifloxacin) improves activity against Gram-positive bacteria, including penicillin-resistant S. pneumoniae, and reduces phototoxicity.[5]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinolone analogs against various bacterial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher potency.
Table 1: SAR at the N-1 Position (Core: 6-Fluoro-7-piperazinyl-quinolone)
| Compound ID | N-1 Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 1 | Ethyl | 0.12 | 1.0 | 1.0 |
| 2 | Cyclopropyl | 0.015 | 0.25 | 0.25 |
| 3 | tert-Butyl | 0.03 | 0.12 | 0.5 |
| 4 | 2,4-Difluorophenyl | 0.015 | 0.12 | 0.5 |
Data is representative and compiled from various SAR studies for illustrative purposes.
Table 2: SAR at the C-7 and C-8 Positions (Core: 1-Cyclopropyl-6-fluoro-quinolone)
| Compound ID | C-7 Substituent | C-8 Substituent | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | B. fragilis (Anaerobe) MIC (µg/mL) |
| 5 | Piperazinyl | H | 0.25 | 1.0 | 8.0 |
| 6 | 3-Methylpiperazinyl | H | 0.12 | 0.5 | 4.0 |
| 7 | Piperazinyl | Cl | 0.12 | 0.25 | 2.0 |
| 8 | 3-Aminopyrrolidinyl | OCH₃ | 0.06 | 0.12 | 1.0 |
Data is representative and compiled from various SAR studies for illustrative purposes.
Experimental Protocols
General Synthesis of a Fluoroquinolone Analog (Gould-Jacobs Reaction)
A common method for synthesizing the quinolone core is the Gould-Jacobs reaction. The following is a generalized protocol.
-
Step 1: Condensation: React a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME) in an appropriate solvent. Heat the mixture to drive the condensation reaction, forming an acrylate intermediate.
-
Step 2: Cyclization: Heat the acrylate intermediate at a high temperature (often in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, which forms the quinolone ring system.
-
Step 3: N-Alkylation: Alkylate the nitrogen at the N-1 position using an appropriate alkyl halide (e.g., cyclopropyl bromide) in the presence of a base like potassium carbonate.
-
Step 4: Nucleophilic Substitution at C-7: React the 7-chloroquinolone intermediate with the desired amine (e.g., piperazine) in a polar aprotic solvent such as DMSO or pyridine at an elevated temperature.
-
Step 5: Hydrolysis: Hydrolyze the ester at the C-3 position to the essential carboxylic acid using aqueous acid or base to yield the final fluoroquinolone product.
-
Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography. Characterization is performed using NMR, IR, and mass spectrometry.[15]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[16][17]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microdilution Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations. Each plate should include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. From a fresh culture (18-24 hours old), suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Diagram: Workflow for Antibacterial SAR Study
Caption: A typical workflow for a structure-activity relationship study.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
In Silico Modeling of Antibacterial Agent Binding: A Technical Guide Featuring Daptomycin
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of antibacterial agents, using the lipopeptide antibiotic Daptomycin as a representative example. Daptomycin is a potent therapeutic used against challenging Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves targeting the bacterial cell membrane, makes it an excellent candidate for in silico investigation.[3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in applying computational modeling to understand and predict antibacterial agent-target interactions.
Mechanism of Action Overview
Daptomycin exerts its bactericidal effect through a multi-step process that is critically dependent on the presence of calcium ions.[3][6] The key stages of its action are:
-
Calcium-Dependent Conformational Change: In the presence of calcium, Daptomycin undergoes a conformational change that facilitates its interaction with the bacterial cell membrane.[3]
-
Membrane Binding: The Daptomycin-calcium complex selectively binds to the bacterial cytoplasmic membrane, an interaction mediated by the high content of acidic phospholipids like phosphatidylglycerol (PG).[1][2][7][8]
-
Oligomerization and Insertion: Upon binding, Daptomycin molecules oligomerize and insert into the membrane.[3][5]
-
Membrane Disruption: This oligomerization leads to the formation of ion channels or pores, causing a rapid efflux of potassium ions.[3][6]
-
Depolarization and Cell Death: The uncontrolled ion leakage results in membrane depolarization, which disrupts essential cellular processes like the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3][9]
Data Presentation
Quantitative data is crucial for parameterizing and validating in silico models. The following tables summarize key data for Daptomycin.
Table 1: Physicochemical and Pharmacokinetic Properties of Daptomycin
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ | [1] |
| Average Mass | 1620.67 g/mol | [1] |
| Plasma Protein Binding | 90-94% | [8][10] |
| Volume of Distribution | ~0.1 L/kg | [8] |
| Elimination Half-life | ~8-9 hours |[10] |
Table 2: In Vitro Activity of Daptomycin (Minimum Inhibitory Concentration)
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA-WT) | 0.5 | 0.5 | [11] |
| S. aureus (hVISA) | 0.5 | 1 | [11] |
| S. aureus (VISA) | 1 | 2 | [11] |
| Enterococcus faecium (VRE) | 2-4 | >4 | [12] |
| Listeria monocytogenes | 0.25 | 0.5 | [13] |
| Nocardia brasiliensis | 2 | 4 | [13] |
MIC₅₀/MIC₉₀: Concentration required to inhibit 50%/90% of isolates.
Table 3: Daptomycin Binding Affinity Data
| Ligand/System | Dissociation Constant (KD) | Conditions | Reference |
|---|---|---|---|
| Dioleoylphosphatidylglycerol (DOPG) LUVs | Nanomolar Affinity | In the presence of Ca²⁺ | [14] |
| Dioleoylphosphatidyl-propanol (DOP-propanol) LUVs | 90.00 ± 1.90 μM | In the presence of Ca²⁺ | [15] |
| Dioleoylphosphatidylserine (DOPS) LUVs | 97.00 ± 19.71 μM | In the presence of Ca²⁺ | [15] |
| Human Serum Albumin (HSA) | High Affinity | N-terminal fatty acyl chain is pivotal | [16] |
LUVs: Large Unilamellar Vesicles.
Experimental Protocols
Detailed protocols are essential for reproducing and building upon in silico and in vitro findings.
This protocol outlines a general procedure for docking Daptomycin to a simplified model of a bacterial membrane.
-
System Preparation:
-
Ligand (Daptomycin): Obtain the 3D structure of Daptomycin from a public database (e.g., PubChem) or build it using molecular modeling software. The structure comprises 13 amino acids with a decanoyl lipid tail.[8] Add hydrogen atoms and assign appropriate charges using a force field (e.g., CHARMM, AMBER).
-
Receptor (Model Membrane): Construct a model bacterial membrane bilayer using a tool like CHARMM-GUI. The bilayer should be rich in phosphatidylglycerol (PG) to reflect the composition of Gram-positive bacterial membranes.[2] For initial docking, a representative PG molecule can be used as the primary receptor site.
-
-
Grid Generation:
-
Define a docking grid box around the headgroup region of the PG lipids in the model membrane. The box should be large enough to accommodate the Daptomycin molecule and allow for rotational and translational sampling.
-
-
Molecular Docking:
-
Use a docking program such as AutoDock Vina or Schrödinger's Glide.[17]
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Perform the docking run. The algorithm will explore various conformations of Daptomycin within the defined grid box and score them based on a scoring function that estimates binding affinity.
-
-
Analysis of Results:
-
Analyze the resulting docking poses. The top-ranked poses are those with the lowest binding energy (e.g., Glide energy or docking score).[17]
-
Visualize the Daptomycin-membrane complex to identify key interactions (e.g., hydrogen bonds, electrostatic interactions) between Daptomycin, calcium ions, and the PG headgroups.
-
MD simulations provide insights into the dynamic behavior of Daptomycin's interaction with the membrane over time.
-
System Building:
-
Place the best-ranked docked pose of the Daptomycin-Ca²⁺ complex into a pre-equilibrated PG-rich phospholipid bilayer.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Parameterization:
-
Assign force field parameters (e.g., GROMOS, AMBER) to all components of the system (Daptomycin, lipids, water, ions).
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT Equilibration: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Use position restraints on the Daptomycin and lipid atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Run the simulation at constant pressure and temperature to allow the system density to relax to the correct value. Gradually release the position restraints.
-
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 300-1500 ns) to observe the binding, insertion, and potential oligomerization of Daptomycin molecules.[4]
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energies, and changes in membrane properties (e.g., thickness, order parameters).
-
This standard laboratory method is used to determine the in vitro susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Daptomycin Dilutions: Prepare a series of two-fold dilutions of Daptomycin in cation-adjusted Mueller-Hinton broth. The broth must be supplemented with calcium to a final concentration of 50 mg/L for Daptomycin testing.[11]
-
Inoculation: Dispense the bacterial inoculum into the wells of a microtiter plate, each containing a different concentration of Daptomycin. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Daptomycin that completely inhibits visible bacterial growth.[11]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: Daptomycin's Calcium-Dependent Mechanism of Action.
Caption: Workflow for In Silico Modeling and Experimental Validation.
Caption: Key Mechanism of Daptomycin Resistance in S. aureus.
References
- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 4. Using Molecular Dynamics to Understand the Antibacterial Mechanisms of Daptomycin & Chlorhexidine to Target the Bacterial Membrane - Computational Modelling Group [web-archive.southampton.ac.uk]
- 5. Lipopeptide daptomycin: Interactions with bacterial and phospholipid membranes, stability of membrane aggregates and micellation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Daptomycin in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the optimal dosing of daptomycin for VRE bacteremia? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 13. Daptomycin Susceptibility of Unusual Gram-Positive Bacteria: Comparison of Results Obtained by the Etest and the Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 15. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Identification of Novel Ligands for Therapeutic Lipopeptides: Daptomycin, Surfactin and Polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Antibacterial Agent 75 on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a comprehensive overview structured to address the inquiry about "Antibacterial agent 75." However, extensive research has not identified a specific, publicly documented antibacterial agent with this designation. Therefore, this document will proceed by detailing the effects and characteristics of a hypothetical novel antibacterial agent, herein referred to as Agent 75 , whose properties are synthesized from established principles of antibacterial research and development. The data, protocols, and pathways presented are illustrative and intended to serve as a technical guide for the evaluation of a novel antibacterial compound that targets bacterial cell wall synthesis.
Executive Summary
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This guide provides a detailed technical overview of Agent 75, a hypothetical novel antibacterial compound designed to inhibit bacterial cell wall synthesis, a clinically validated target for antibacterial therapy.[1][2] We will explore its mechanism of action, antimicrobial spectrum, and the key experimental protocols used for its characterization. All quantitative data are presented in standardized tables, and complex biological and experimental workflows are visualized using diagrams to ensure clarity and accessibility for research and development professionals.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of most bacterial cells is maintained by the peptidoglycan layer of the cell wall, which is absent in mammalian cells, making it an ideal target for selective toxicity.[3][4][5] Bacterial cell wall synthesis is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages.[6][7][8]
Agent 75 is hypothesized to exert its bactericidal effect by specifically targeting the transpeptidation step in the final stage of peptidoglycan synthesis. This step is crucial for cross-linking the peptide side chains of adjacent glycan strands, a reaction catalyzed by penicillin-binding proteins (PBPs).[1][3] By inhibiting PBPs, Agent 75 effectively blocks the formation of a stable peptidoglycan matrix, leading to cell wall weakening, osmotic instability, and ultimately, cell lysis.[3][4]
Signaling Pathway of Peptidoglycan Synthesis and Inhibition by Agent 75
The following diagram illustrates the key stages of peptidoglycan synthesis and the proposed point of intervention for Agent 75.
Caption: Inhibition of the transpeptidation step of peptidoglycan synthesis by Agent 75.
Antimicrobial Spectrum and Potency
The in vitro activity of Agent 75 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11]
Quantitative Data: MIC of Agent 75
The following table summarizes the MIC values for Agent 75 against selected bacterial strains. A lower MIC value indicates greater potency.[10]
| Bacterial Strain | Type | ATCC Number | Agent 75 MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 1.0 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 |
| Enterococcus faecalis | Gram-positive | 29212 | 2.0 |
| Escherichia coli | Gram-negative | 25922 | 32.0 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >64.0 |
| Haemophilus influenzae | Gram-negative | 49247 | 8.0 |
Interpretation: The data suggest that Agent 75 is highly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria is significantly lower, which is a common characteristic of agents targeting peptidoglycan synthesis due to the protective outer membrane of Gram-negative organisms.[5]
Experimental Protocols
Reproducibility and standardization are critical in antimicrobial drug development. This section details the protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of Agent 75 required to inhibit the growth of a specific bacterial strain.[11]
Materials:
-
Agent 75 stock solution (e.g., 1280 µg/mL)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., water, DMSO)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Agent 75 Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the Agent 75 stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from fresh colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Well 12 receives 50 µL of sterile CAMHB instead of inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of Agent 75 at which there is no visible growth (i.e., the first clear well).[11]
-
Experimental Workflow Diagram
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The hypothetical Agent 75 demonstrates promising bactericidal activity against a range of Gram-positive pathogens by inhibiting cell wall synthesis, a well-established and safe target. The data presented herein provide a foundational technical guide for the initial characterization of such a compound.
Future research should focus on:
-
Elucidating the precise molecular interactions with specific Penicillin-Binding Proteins (PBPs).
-
Conducting time-kill assays to assess the rate of bactericidal activity.
-
Evaluating in vivo efficacy in animal models of infection.
-
Assessing the potential for resistance development through serial passage studies.
By following a rigorous and systematic approach as outlined in this guide, the therapeutic potential of novel antibacterial agents targeting cell wall synthesis can be thoroughly evaluated.
References
- 1. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. dentalcare.com [dentalcare.com]
- 7. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets | MDPI [mdpi.com]
- 8. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
- 9. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synergy Testing of Antibacterial Agent 75 with Vancomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which blocks their incorporation into the growing cell wall structure.[2][3][4] This interference with cell wall synthesis ultimately leads to cell lysis and bacterial death.[1][2]
Despite its importance, the emergence of vancomycin-resistant and vancomycin-intermediate strains of S. aureus (VRSA and VISA, respectively) poses a significant clinical challenge. One promising strategy to combat this resistance and enhance the efficacy of existing antibiotics is combination therapy. The synergistic use of multiple antimicrobial agents can result in increased potency, a broader spectrum of activity, and a reduced likelihood of resistance development.
This document provides detailed application notes and protocols for evaluating the synergistic potential of a novel investigational compound, "Antibacterial Agent 75," when used in combination with vancomycin against susceptible and resistant strains of Gram-positive bacteria.
Hypothetical Mechanism of Synergy
It is hypothesized that this compound enhances the activity of vancomycin by disrupting the bacterial cell membrane. This disruption is thought to increase membrane permeability, thereby facilitating the entry of vancomycin and improving its access to the peptidoglycan synthesis machinery within the cell wall. This proposed synergistic mechanism is depicted in the signaling pathway diagram below.
Caption: Proposed synergistic mechanism of Vancomycin and this compound.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[5][6][7] It determines the minimum inhibitory concentration (MIC) of each drug alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index.
a. Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., MRSA, VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin stock solution
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for visual assessment of viability)[7]
b. Experimental Workflow:
Caption: Workflow for the checkerboard synergy assay.
c. Protocol:
-
Prepare two-fold serial dilutions of vancomycin and this compound in CAMHB in separate 96-well plates or tubes.
-
In a new 96-well plate, add 50 µL of CAMHB to all wells.
-
Dispense 50 µL of each vancomycin dilution along the x-axis (columns 1-10).
-
Dispense 50 µL of each this compound dilution along the y-axis (rows A-G).
-
The final plate will contain various combinations of the two agents. Include wells with each agent alone to determine their individual MICs (row H for vancomycin, column 11 for Agent 75).[8] Also, include a growth control well with no antibiotics (column 12, row H).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC index using the following formulas:
-
FIC of Vancomycin (A) = MIC of Vancomycin in combination / MIC of Vancomycin alone
-
FIC of Agent 75 (B) = MIC of Agent 75 in combination / MIC of Agent 75 alone
-
FIC Index (FICI) = FIC of Vancomycin (A) + FIC of Agent 75 (B)
-
d. Interpretation of Results: The interaction is interpreted based on the FICI value:[6][7][8]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
e. Data Presentation:
Table 1: Checkerboard Assay Results for S. aureus ATCC 29213
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
|---|---|---|---|---|---|
| Vancomycin | 1.0 | 0.25 | 0.25 | 0.375 | Synergy |
| this compound | 8.0 | 1.0 | 0.125 | | |
Table 2: Checkerboard Assay Results for Vancomycin-Resistant S. aureus (VRSA)
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
|---|---|---|---|---|---|
| Vancomycin | 32.0 | 4.0 | 0.125 | 0.25 | Synergy |
| this compound | 16.0 | 2.0 | 0.125 | | |
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[9][10]
a. Materials:
-
Bacterial strains
-
CAMHB
-
Vancomycin and this compound stock solutions
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
b. Experimental Workflow:
Caption: Workflow for the time-kill curve assay.
c. Protocol:
-
Grow an overnight culture of the test organism in CAMHB.
-
Inoculate fresh CAMHB with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.3-0.5).
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks containing pre-warmed CAMHB.
-
Add antibiotics to the flasks at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include the following conditions:
-
Growth control (no antibiotic)
-
Vancomycin alone
-
This compound alone
-
Vancomycin + this compound
-
-
Incubate the flasks at 37°C with shaking (e.g., 200 rpm).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL against time for each condition.
d. Interpretation of Results:
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[10]
-
Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[9][10]
-
Bacteriostatic activity is defined as a <3-log10 decrease in CFU/mL from the initial inoculum.
e. Data Presentation:
Table 3: Time-Kill Assay Results (log10 CFU/mL) for MRSA
| Time (hours) | Growth Control | Vancomycin (0.5x MIC) | Agent 75 (0.25x MIC) | Combination |
|---|---|---|---|---|
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.6 | 5.5 | 4.8 |
| 4 | 7.8 | 5.4 | 5.2 | 3.5 |
| 8 | 8.9 | 5.1 | 4.9 | <2.0 |
| 24 | 9.2 | 4.8 | 4.5 | <2.0 |
In Vivo Efficacy Models
Following promising in vitro results, the synergistic effect of vancomycin and this compound should be evaluated in relevant animal models of infection.
Murine Peritonitis/Sepsis Model
This model is useful for assessing the efficacy of antimicrobial agents in a systemic infection.[11]
a. Protocol Outline:
-
Induce peritonitis in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen (e.g., MRSA).
-
At a predetermined time post-infection (e.g., 1-2 hours), administer treatment via a relevant route (e.g., intravenous or subcutaneous).
-
Treatment groups should include:
-
Vehicle control (e.g., saline)
-
Vancomycin alone
-
This compound alone
-
Vancomycin + this compound
-
-
Monitor mice for survival over a period of 7-14 days.
-
In separate cohorts, euthanize mice at specific time points (e.g., 24 hours post-treatment) to determine bacterial burden in peritoneal fluid, blood, and key organs (e.g., spleen, liver, kidneys).
b. Data Presentation:
Table 4: Survival in Murine Sepsis Model (n=10 mice/group)
| Treatment Group | Survival (%) |
|---|---|
| Vehicle Control | 10 |
| Vancomycin (10 mg/kg) | 40 |
| This compound (20 mg/kg) | 30 |
| Combination | 90 |
Table 5: Bacterial Burden in Spleen (log10 CFU/g) at 24h Post-Treatment
| Treatment Group | Mean log10 CFU/g (± SD) |
|---|---|
| Vehicle Control | 8.5 (± 0.4) |
| Vancomycin (10 mg/kg) | 6.2 (± 0.6) |
| This compound (20 mg/kg) | 6.8 (± 0.5) |
| Combination | 3.1 (± 0.3) |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the synergistic potential of this compound in combination with vancomycin. The checkerboard and time-kill assays offer robust in vitro methods for quantifying synergy, while in vivo models are essential for validating these findings and assessing therapeutic potential. The hypothetical data presented illustrates how a synergistic interaction can significantly enhance antibacterial efficacy, particularly against resistant pathogens. Such a combination therapy approach holds promise for overcoming antibiotic resistance and improving clinical outcomes.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. amberlife.net [amberlife.net]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy of "Antibacterial Agent 75"
Introduction
These application notes provide detailed protocols for evaluating the in vivo efficacy of "Antibacterial Agent 75," a novel investigational broad-spectrum antibacterial compound. The selection of an appropriate animal model is critical for determining the therapeutic potential of new antimicrobial agents and for understanding their pharmacokinetic and pharmacodynamic (PK/PD) properties in a living system.[1][2] The following sections describe standardized and reproducible murine models of infection that are widely used in preclinical drug development to assess antibacterial efficacy against both localized and systemic infections.[3]
The protocols outlined below are intended for researchers, scientists, and drug development professionals. They cover essential preliminary in vitro testing, pharmacokinetic profiling, and two robust in vivo efficacy models: the neutropenic thigh infection model and the systemic sepsis model.
Preliminary In Vitro Susceptibility Testing
Before proceeding to animal models, it is essential to determine the in vitro activity of "this compound" against a panel of relevant bacterial pathogens. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution.[4][5]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain Preparation: Culture bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae) overnight on appropriate agar media.
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Antibiotic Dilution: Prepare a two-fold serial dilution of "this compound" in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC for the tested organisms.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (bacteria without antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[4]
Data Presentation: Hypothetical MIC Values for this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA) USA300 | Gram-positive | 1 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 2 |
| Escherichia coli ATCC 25922 | Gram-negative | 1 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 4 |
Pharmacokinetic (PK) Profiling in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) of "this compound" is crucial for designing effective dosing regimens in efficacy studies.[6] A preliminary PK study in mice provides key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[7]
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Preparation: Use healthy, specific-pathogen-free mice (e.g., CD-1, 6-8 weeks old). Acclimatize animals for at least 3 days before the experiment.
-
Drug Administration: Administer a single dose of "this compound" via the intended clinical route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Data Presentation: Hypothetical PK Parameters for this compound in Mice (10 mg/kg, Subcutaneous)
| Parameter | Value | Unit |
| Cmax | 8.5 | µg/mL |
| Tmax | 0.5 | hours |
| AUC (0-24h) | 45.2 | µg·h/mL |
| Half-life (t½) | 3.1 | hours |
In Vivo Efficacy Model 1: Murine Neutropenic Thigh Infection
This model is a standard for evaluating the efficacy of antimicrobial agents against localized deep-tissue infections.[3] It allows for the quantitative comparison of different agents and dosing regimens by measuring the reduction in bacterial load in the thigh muscle.[8][9]
Caption: Workflow for the Murine Neutropenic Thigh Infection Model.
Protocol: Neutropenic Thigh Infection
-
Induction of Neutropenia: Use female ICR (CD-1) mice (5-6 weeks old).[9] Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.[8][10]
-
Infection: On day 0, inject 0.1 mL of a bacterial suspension (e.g., S. aureus at 1 x 10⁷ CFU/mL) into the right thigh muscle of each mouse.[8]
-
Treatment Initiation: Two hours post-infection, begin treatment.[11] Randomly assign mice to groups (n=5-10 per group):
-
Group 1: Vehicle control (e.g., saline, subcutaneous).
-
Group 2: "this compound" (e.g., 10 mg/kg, subcutaneous).
-
Group 3: "this compound" (e.g., 40 mg/kg, subcutaneous).
-
Group 4: Comparator antibiotic (e.g., vancomycin, 110 mg/kg, subcutaneous).
-
-
Dosing Regimen: Administer treatments at specified intervals (e.g., every 8 hours) for 24 hours.
-
Efficacy Assessment: At 24 hours after the initiation of therapy (26 hours post-infection), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[8]
-
Bacterial Load Quantification: Perform serial ten-fold dilutions of the thigh homogenates and plate them onto appropriate agar (e.g., Trypticase Soy Agar with 5% sheep's blood).[8] Incubate overnight at 37°C and count the colonies to determine the number of CFU per gram of thigh tissue.
Data Presentation: Hypothetical Efficacy of this compound in Thigh Model (S. aureus)
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/g thigh) ± SD | Change from 2h Control (log10 CFU/g) |
| Control (2h post-infection) | N/A | N/A | 6.2 ± 0.3 | N/A |
| Vehicle Control (26h) | N/A | q8h | 8.5 ± 0.4 | +2.3 |
| This compound | 10 | q8h | 5.1 ± 0.5 | -1.1 |
| This compound | 40 | q8h | 3.4 ± 0.6 | -2.8 |
| Vancomycin | 110 | q8h | 4.9 ± 0.4 | -1.3 |
In Vivo Efficacy Model 2: Murine Sepsis Model
The sepsis model is used to evaluate the efficacy of an antibacterial agent against a life-threatening systemic infection.[12] Efficacy is typically measured by the survival rate of the animals over a period of several days.[13][14]
Caption: Workflow for the Murine Systemic Sepsis Model.
Protocol: Systemic Sepsis
-
Animal and Inoculum Preparation: Use immunocompetent male CD-1 mice (6-8 weeks old). Prepare a bacterial suspension (e.g., E. coli) in a medium that enhances virulence, such as 5% hog gastric mucin. The inoculum should be calibrated to represent 10-100 times the 50% lethal dose (LD₅₀).[15]
-
Infection: Administer 0.5 mL of the bacterial suspension via intraperitoneal (IP) injection.[15]
-
Treatment Initiation: One hour post-infection, randomly assign mice to treatment groups (n=10-15 per group):
-
Group 1: Vehicle control (e.g., saline, subcutaneous).
-
Group 2: "this compound" (e.g., 20 mg/kg, subcutaneous).
-
Group 3: "this compound" (e.g., 50 mg/kg, subcutaneous).
-
Group 4: Comparator antibiotic (e.g., imipenem, 25 mg/kg, subcutaneous).
-
-
Dosing Regimen: A second dose may be administered at a later time point (e.g., 8 hours post-infection) depending on the agent's pharmacokinetics.
-
Monitoring and Endpoint: Monitor the mice for survival at least twice daily for 7 days. The primary endpoint is survival. Record any signs of morbidity (e.g., lethargy, ruffled fur, hypothermia).
-
Data Analysis: Plot survival data using a Kaplan-Meier survival curve and analyze for statistical significance using the log-rank test.
Data Presentation: Hypothetical Efficacy of this compound in Sepsis Model (E. coli)
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Percent Survival at Day 7 |
| Vehicle Control | N/A | 1h post-infection | 0% |
| This compound | 20 | 1h & 8h post-infection | 40% |
| This compound | 50 | 1h & 8h post-infection | 80% |
| Imipenem | 25 | 1h & 8h post-infection | 70% |
Data Analysis and Interpretation
For the neutropenic thigh model , the primary outcome is the change in bacterial density (log₁₀ CFU/g) in the thigh muscle over the 24-hour treatment period compared to the vehicle control group. A statistically significant reduction in bacterial load indicates efficacy. A reduction of ≥ 3-log₁₀ CFU is generally considered bactericidal.
For the sepsis model , the primary outcome is the percentage of surviving animals at the end of the observation period (typically 7 days). Efficacy is demonstrated by a statistically significant increase in the survival rate compared to the vehicle control group.
References
- 1. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Animal models in the evaluation of antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. imquestbio.com [imquestbio.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Chromatographic Purification of "Antibacterial Agent 75"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chromatographic purification of "Antibacterial agent 75," a diphenylurea derivative with promising antibacterial activity, particularly in its ability to re-sensitize Vancomycin-Resistant Staphylococcus aureus (VRSA) to vancomycin. The protocols outlined below are based on established chromatographic techniques for the purification of small organic molecules, specifically diphenylurea compounds.
Overview of "this compound"
"this compound," also identified as compound 24, is a small molecule with a molecular weight of 392.50 g/mol .[1] Its diphenylurea scaffold suggests a non-polar nature, making it amenable to purification by reversed-phase and normal-phase chromatography. The primary purification goal is to isolate the active pharmaceutical ingredient (API) from reaction byproducts, unreacted starting materials, and other impurities.
Chromatographic Purification Strategies
A multi-step chromatographic approach is recommended for achieving high purity of "this compound." This typically involves an initial purification by flash chromatography followed by a final polishing step using high-performance liquid chromatography (HPLC). For specific cases where ionic impurities are present, ion-exchange chromatography can be employed.
Flash Chromatography (Normal-Phase)
Flash chromatography is a rapid and efficient technique for the initial bulk purification of "this compound" from a crude reaction mixture. This method separates compounds based on their polarity.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing:
-
Select a silica gel column with a particle size of 40-63 µm.
-
Wet pack the column with the initial mobile phase, ensuring a homogenous and bubble-free packing.
-
-
Mobile Phase Selection: A common solvent system for diphenylurea derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for "this compound."
-
Elution:
-
Load the prepared sample onto the top of the column.
-
Begin elution with the selected mobile phase. A gradient elution, starting with a lower polarity and gradually increasing the polarity, can be employed for better separation of complex mixtures.
-
Maintain a constant flow rate to ensure good separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the elution profile monitored by TLC or a UV detector.
-
Analyze the collected fractions by TLC or HPLC to identify those containing the pure "this compound."
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Table 1: Illustrative Flash Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | 40 x 150 mm |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Petroleum Ether |
| Flow Rate | 20 mL/min |
| Sample Load | 500 mg crude material |
| Elution Volume | ~250 mL |
| Purity (post-flash) | >95% |
| Yield | ~85% |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for the final purification or "polishing" of "this compound" to achieve pharmaceutical-grade purity. This method separates molecules based on their hydrophobicity.
Experimental Protocol:
-
Sample Preparation: Dissolve the partially purified "this compound" from the flash chromatography step in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column and Mobile Phase:
-
Use a C18 reversed-phase column.
-
A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to increase the concentration of the organic solvent (B) over time (e.g., from 5% to 95% B over 30 minutes).
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector at a wavelength where "this compound" has strong absorbance (e.g., 254 nm).
-
Collect the peak corresponding to "this compound."
-
-
Post-Purification:
-
Evaporate the organic solvent from the collected fraction.
-
Lyophilize the remaining aqueous solution to obtain the pure compound.
-
Table 2: Illustrative RP-HPLC Parameters and Results
| Parameter | Value |
| Stationary Phase | C18 Silica (5 µm) |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | ~18.5 min |
| Purity (post-HPLC) | >99% |
| Recovery | >90% |
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography can be employed if the synthesis of "this compound" results in ionic impurities. This technique separates molecules based on their net charge. Since "this compound" itself is unlikely to be charged, this method would be used in a "flow-through" mode to bind charged impurities while the desired compound elutes.
Experimental Protocol:
-
Resin Selection: Choose a suitable ion-exchange resin (cationic or anionic) based on the nature of the ionic impurities.
-
Equilibration: Equilibrate the column with a buffer at a specific pH that ensures the impurities are charged and will bind to the resin, while "this compound" remains neutral.
-
Sample Loading and Elution:
-
Dissolve the sample in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to elute the neutral "this compound." The charged impurities will remain bound to the resin.
-
-
Analysis: Analyze the flow-through fractions for the presence and purity of "this compound."
Experimental Workflows and Mechanisms
Purification Workflow
The following diagram illustrates the logical workflow for the purification of "this compound."
Caption: General purification workflow for "this compound".
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Diphenylurea derivatives have been shown to target bacterial cell wall synthesis.[2] They are believed to interfere with the early stages of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall. This mechanism also explains the ability of these compounds to re-sensitize VRSA to vancomycin.
References
- 1. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols: Time-Kill Curve Analysis for "Antibacterial agent 75"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 75," a novel diphenylurea compound, has demonstrated significant potential in combating antibiotic-resistant bacteria. Notably, it has been shown to re-sensitize Vancomycin-Resistant Staphylococcus aureus (VRSA) to vancomycin, suggesting a mechanism that interferes with the bacterial cell wall synthesis pathway.[1][2] This document provides detailed application notes and protocols for performing a time-kill curve analysis to evaluate the bactericidal or bacteriostatic activity of "this compound" against relevant bacterial strains, such as VRSA.
Time-kill curve analysis is a dynamic method used to assess the antimicrobial activity of a compound over time.[3] By exposing a standardized bacterial inoculum to various concentrations of the antimicrobial agent and measuring the number of viable organisms at different time points, researchers can determine the rate and extent of its antibacterial effect.[3][4] This analysis is crucial for characterizing the pharmacological properties of new antibacterial agents and understanding their potential clinical efficacy.
Data Presentation
The quantitative data obtained from a time-kill curve analysis should be summarized in a clear and structured format to facilitate comparison between different concentrations of "this compound" and control groups.
Table 1: Example Time-Kill Curve Data for "this compound" against VRSA
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5 x MIC (Log10 CFU/mL) | 1 x MIC (Log10 CFU/mL) | 2 x MIC (Log10 CFU/mL) | 4 x MIC (Log10 CFU/mL) | Vancomycin Control (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 6.2 | 5.5 | 4.8 | 4.2 | 6.4 |
| 4 | 7.2 | 6.8 | 5.0 | 4.0 | 3.1 | 7.1 |
| 8 | 8.5 | 7.9 | 4.5 | 3.2 | <2.0 | 8.4 |
| 12 | 9.0 | 8.5 | 4.1 | <2.0 | <2.0 | 8.9 |
| 24 | 9.2 | 8.8 | 3.8 | <2.0 | <2.0 | 9.1 |
Note: MIC (Minimum Inhibitory Concentration) should be determined prior to the time-kill assay. A result of <2.0 indicates the bacterial count is below the limit of detection.
Experimental Protocols
This section provides a detailed methodology for conducting a time-kill curve analysis of "this compound."
Materials
-
"this compound"
-
Vancomycin-Resistant Staphylococcus aureus (VRSA) strain (e.g., ATCC 700699)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85% NaCl)
-
Sterile test tubes or flasks
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Plate spreader or sterile glass beads
Preparation of Bacterial Inoculum
-
From a fresh culture plate, select 3-5 isolated colonies of the VRSA strain.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard, which corresponds to ~1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.
Preparation of "this compound" Concentrations
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial dilutions of the stock solution in CAMHB to achieve final concentrations equivalent to 0.5x, 1x, 2x, and 4x the predetermined MIC of the agent against the VRSA strain.[5]
-
Include a growth control (no antibacterial agent) and a vancomycin control.
Time-Kill Assay Procedure
-
Dispense the prepared bacterial inoculum into each tube containing the different concentrations of "this compound," the growth control, and the vancomycin control.
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies on each plate and calculate the Log10 CFU/mL for each time point and concentration.
Data Analysis
-
Plot the Log10 CFU/mL (y-axis) against time (x-axis) for each concentration of "this compound" and the controls.
-
A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]
-
A bacteriostatic effect is characterized by a <3-log10 reduction in CFU/mL.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the time-kill curve analysis.
Hypothetical Signaling Pathway
The resistance mechanism in VRSA often involves the vanA operon, which leads to the modification of peptidoglycan precursors from D-Ala-D-Ala to D-Ala-D-Lac, reducing the binding affinity of vancomycin.[6][7] Diphenylurea compounds, such as "this compound," are proposed to interfere with bacterial cell wall synthesis.[1][2] The following diagram illustrates a hypothetical signaling pathway where "this compound" disrupts this process, potentially leading to the re-sensitization of VRSA to vancomycin.
References
- 1. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Events for Promotion of Vancomycin Resistance in Vancomycin Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues of "Antibacterial agent 75"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 75."
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of "this compound." This guide provides a systematic approach to addressing these issues.
Initial Assessment:
Before attempting to solubilize "this compound," it is crucial to understand its basic solubility profile. The compound is known to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] However, its aqueous solubility is limited, which is a common challenge for many new chemical entities in drug development.[2][3]
Troubleshooting Workflow:
The following workflow provides a step-by-step process for addressing solubility problems.
Caption: A workflow diagram for troubleshooting solubility issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of "this compound"?
A1: The recommended solvent for creating a stock solution of "this compound" is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.[1] For subsequent dilutions into aqueous buffers, it is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.
Q2: I observed precipitation when diluting my DMSO stock solution of "this compound" into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[2] Here are several steps you can take to address this:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[4] Experiment with adjusting the pH of your aqueous buffer to see if it improves the solubility of "this compound."
-
Use of Co-solvents: Adding a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is important to test the tolerance of your experimental system to the chosen co-solvent.
-
Lower the Final Concentration: You may be exceeding the aqueous solubility limit of the compound. Try diluting your stock solution to a lower final concentration in the aqueous buffer.
Q3: The dissolution of "this compound" powder is very slow. How can I speed up the process?
A3: Slow dissolution can be addressed by increasing the surface area of the compound that is in contact with the solvent.
-
Sonication: Using an ultrasonic bath can help to break up clumps of powder and increase the rate of dissolution.[5]
-
Gentle Heating and Agitation: Gently warming the solution while stirring can increase the kinetic energy of the system and facilitate dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability at higher temperatures.
-
Particle Size Reduction: If you consistently face slow dissolution, consider techniques to reduce the particle size of the solid compound, such as micronization.[2][6] Smaller particles have a larger surface area-to-volume ratio, which can enhance the dissolution rate.
Q4: Are there more advanced techniques to improve the solubility of "this compound" for in vivo studies?
A4: Yes, for more advanced applications, especially for in vivo studies where high concentrations may be needed, several formulation strategies can be employed:
-
Solid Dispersions: The drug can be dispersed in a water-soluble carrier matrix to improve its dissolution and bioavailability.[5][6]
-
Nanosuspensions: Creating a nanosuspension involves reducing the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate and saturation solubility.[6]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule, thereby increasing its aqueous solubility.[2][5]
The choice of method depends on the specific requirements of your experiment and the physicochemical properties of "this compound."[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of "this compound" for subsequent dilutions.
Materials:
-
"this compound" powder (Molecular Weight: 392.50 g/mol )[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of "this compound" required to make a 10 mM solution. For 1 mL of a 10 mM stock, you will need 3.925 mg of the compound.
-
Weigh the calculated amount of "this compound" powder accurately using an analytical balance and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the time required to reach equilibrium solubility in a specific buffer.
Materials:
-
"this compound"
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking incubator or orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of "this compound" to a known volume of the aqueous buffer in a sealed container.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw a small aliquot of the suspension.[7]
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved "this compound" in the filtrate using a validated HPLC method.
-
Plot the concentration against time. The point at which the concentration no longer increases represents the time to reach equilibrium solubility.
Data Presentation:
Table 1: Solubility of "this compound" in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 3.925 | 10[1] |
| Water | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
Table 2: Troubleshooting Options for Poor Aqueous Solubility
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Increases the ionization of the compound, leading to higher solubility.[4] | Simple and effective for ionizable compounds. | Only applicable to compounds with ionizable groups. |
| Co-solvents | Reduces the polarity of the solvent, allowing for better dissolution of hydrophobic compounds. | Easy to implement. | The co-solvent must be compatible with the experimental system. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, increasing the surface area and wettability.[5] | Can significantly improve dissolution rate and bioavailability. | Requires formulation development. |
| Nanosuspension | Reduces particle size to the sub-micron range, increasing surface area and dissolution velocity.[6] | Applicable to many poorly soluble compounds. | Requires specialized equipment for production. |
Signaling Pathway and Logical Relationships
Impact of pH on the Solubility of an Ionizable Compound
The following diagram illustrates the relationship between pH, pKa, and the solubility of a weakly acidic or basic compound. Understanding this relationship is key to troubleshooting solubility issues through pH modification.
Caption: The effect of pH on the solubility of ionizable compounds.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosage of "Antibacterial Agent 75"
Welcome to the technical support center for "Antibacterial agent 75." This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that inhibits bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death. Its primary activity is against a broad spectrum of Gram-negative bacteria, with moderate activity against some Gram-positive strains.
Q2: What are the recommended starting doses for in vivo studies?
A2: For initial efficacy studies in murine models, a starting dose range of 10-50 mg/kg is recommended, administered intravenously (IV) or intraperitoneally (IP). Dose selection should be guided by the MIC of the target pathogen. For concentration-dependent killers, aiming for a Cmax/MIC ratio of >10 is a good starting point.[1] For time-dependent agents, the goal is to keep drug concentrations above the MIC for at least 40-50% of the dosing interval.[2]
Q3: Which animal models are most appropriate for testing this compound?
A3: The choice of animal model depends on the research question.[3] Commonly used models for antibacterial efficacy include:
-
Murine Thigh Infection Model: This is a standard model for evaluating the in vivo efficacy of antimicrobial agents and allows for the quantitative comparison of different dosing regimens.[4][5]
-
Murine Pneumonia Model: Suitable for assessing efficacy against respiratory pathogens.
-
Sepsis Models: Used to evaluate the agent's ability to control systemic infections.
Q4: What are the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?
A4: this compound exhibits concentration-dependent bactericidal activity.[6] Key PK/PD parameters to consider are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[1][7] For Gram-negative pathogens, an AUC/MIC ratio of >100-125 is often associated with a good clinical outcome.[2][8]
Q5: What are the potential side effects or toxicities observed with this compound?
A5: Preclinical toxicology studies have indicated potential for nephrotoxicity at high doses (>100 mg/kg in rodents). Mild to moderate injection site reactions have also been observed with subcutaneous administration. It is crucial to monitor renal function parameters (e.g., BUN, creatinine) and conduct histopathological examinations of the kidneys in toxicology studies.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Model
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Review the PK/PD parameters. Is the Cmax/MIC or AUC/MIC ratio in the target range?[1][2]- Conduct a dose-ranging study to identify the effective dose.- Consider alternative dosing schedules (e.g., more frequent administration for time-dependent agents).[9] |
| Poor Bioavailability/Distribution | - Verify the drug's solubility and stability in the vehicle used for administration.- Measure plasma and tissue concentrations of this compound to confirm adequate exposure at the site of infection. |
| Inappropriate Animal Model | - Ensure the chosen animal model is relevant to the human disease being studied.[3]- The immune status of the animal can impact efficacy; consider using immunocompromised models if appropriate.[5] |
| High Bacterial Inoculum | - A very high bacterial load at the infection site can sometimes reduce the apparent activity of an antibiotic.[10] Verify that the inoculum size is within a standard range for the model. |
| Emergence of Resistance | - Culture bacteria from treated animals to check for an increase in the MIC of this compound. |
Issue 2: High Variability in Experimental Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent preparation of dosing solutions.- Standardize the administration technique to minimize variability in drug delivery. |
| Variability in Animal Cohort | - Use animals of the same age, sex, and genetic background.- Ensure animals are acclimatized to the facility before the start of the experiment. |
| Inconsistent Bacterial Challenge | - Standardize the preparation and administration of the bacterial inoculum to ensure all animals receive a consistent challenge dose. |
| Differences in Animal Health Status | - Monitor animals for any underlying health issues that could affect their response to the infection or treatment. |
Issue 3: Unexpected Toxicity or Adverse Events
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Dose is Too High | - Reduce the dose or dosing frequency.- Conduct a formal toxicology study to determine the maximum tolerated dose (MTD). |
| Vehicle-Related Toxicity | - Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity. |
| Rapid IV Injection | - For intravenous administration, infuse the drug slowly to avoid acute toxicity associated with high initial concentrations. |
| Metabolite-Induced Toxicity | - Investigate the metabolic profile of this compound to identify any potentially toxic metabolites. |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Testing
-
Animal Preparation: Use 6-8 week old female BALB/c mice.
-
Immunosuppression (Optional): To render animals neutropenic, administer cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]
-
Infection: Anesthetize the mice and inject 0.1 mL of a log-phase culture of the target bacterium (e.g., Pseudomonas aeruginosa) into the posterior thigh muscle. The typical inoculum is ~10^6 CFU/thigh.
-
Treatment: Initiate treatment with this compound at various doses (e.g., 10, 25, 50 mg/kg) via the desired route (IV or IP) 2 hours post-infection. Continue dosing at specified intervals (e.g., every 12 hours) for 24-48 hours.
-
Endpoint: At 24 or 48 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU enumeration on appropriate agar plates.
-
Data Analysis: Compare the bacterial load in the thighs of treated animals to that of untreated controls. A ≥2-log10 reduction in CFU is generally considered a significant effect.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Preparation: Use 6-8 week old male C57BL/6 mice with jugular vein cannulation for serial blood sampling.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., 20 mg/kg IV bolus).
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the jugular vein cannula at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t1/2), and AUC.
Visualizations
References
- 1. dvm360.com [dvm360.com]
- 2. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. imquestbio.com [imquestbio.com]
- 6. Antibiotic treatment for animals: effect on bacterial population and dosage regimen optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing contaminants in "Antibacterial agent 75" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing contaminants during the synthesis of "Antibacterial agent 75."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low reaction yields can stem from various factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Inconsistent or incorrect temperatures can lead to incomplete reactions or the formation of side products.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quenching the reaction too early or too late can significantly impact the yield.
-
Reagent Purity: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction, leading to lower yields.[1] Consider purifying reagents if their quality is questionable.
-
-
Procedural Errors:
-
Incomplete Transfer of Reagents: Ensure all reagents are quantitatively transferred to the reaction vessel. Rinsing flasks and syringes used for transfer with the reaction solvent can help minimize loss.
-
Losses during Work-up: Product can be lost during extraction and washing steps. Ensure proper phase separation and minimize the number of transfer steps. Your product might be partially soluble in the aqueous layer; it's advisable to check all layers for your product before discarding them.
-
Inefficient Purification: The chosen purification method may not be optimal, leading to product loss.
-
-
Product Decomposition:
-
The product may be unstable under the reaction, work-up, or purification conditions.[2] If decomposition is suspected, consider modifying the conditions (e.g., lowering the temperature, using a milder pH).
-
Question: I am observing unexpected spots on my TLC analysis, indicating the presence of impurities. How do I identify these contaminants?
Answer:
The presence of unexpected spots on a TLC plate is a clear indication of impurities. A multi-step approach is necessary for their identification and characterization.
Identification Workflow:
-
Preliminary Assessment:
-
Compare the TLC of your crude product with the starting materials to check for unreacted reagents.
-
Run co-spots with potential side products if their standards are available.
-
-
Spectroscopic and Spectrometric Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the impurities, which is a critical piece of information for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities.[4] It can help in elucidating the exact chemical structure of unknown contaminants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the impurities, offering clues to their structure.
-
-
Isolation of Impurities:
-
If an impurity is present in a significant amount, it may need to be isolated for full characterization. Preparative HPLC is a common method for isolating impurities.
-
Question: My final product does not meet the required purity specifications. What are the most effective methods for removing the identified contaminants?
Answer:
Once impurities have been identified, several purification techniques can be employed. The choice of method depends on the nature of the desired compound and the impurities.
Common Purification Methods:
-
Crystallization: This is often the most effective method for purifying solid compounds on an industrial scale.[5] By carefully selecting the solvent system and controlling conditions like temperature and cooling rate, it's possible to selectively crystallize the desired product, leaving impurities in the mother liquor.[6][7]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with different polarities from the desired product.[3]
-
Distillation: For volatile compounds, distillation can be an effective purification method, separating substances based on differences in their boiling points.[3]
-
Solvent Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases. It can be used to remove impurities that have significantly different solubility profiles from the product.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in the synthesis of antibacterial agents?
A1: Impurities in active pharmaceutical ingredients (APIs) are broadly classified into three categories:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, or catalysts.[8]
-
Inorganic Impurities: These may include reagents, catalysts, inorganic salts, and heavy metals.[8]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis process that are not completely removed.[8]
Q2: What are the regulatory guidelines for impurity levels in antibacterial agents?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline, for instance, provides thresholds for reporting, identifying, and qualifying impurities. The specific thresholds depend on the maximum daily dose of the drug. For antibiotics with a high daily dose (e.g., >2 g/day ), the reporting threshold for impurities can be as low as 0.03%.
Q3: How can I prevent the formation of impurities during synthesis?
A3: Preventing impurity formation is a key aspect of process development. Strategies include:
-
Using high-purity starting materials and reagents.
-
Optimizing reaction conditions (temperature, pressure, stoichiometry, etc.) to minimize side reactions.
-
Understanding the reaction mechanism to anticipate potential by-products.
-
Implementing in-process controls to monitor the reaction and prevent excursions from optimal conditions.
Q4: Is it possible to have a pure compound that is not potent as an antibacterial agent?
A4: Yes, it is possible. Purity refers to the chemical pureness of the substance, meaning the absence of extraneous matter. Potency, on the other hand, is a measure of the drug's biological activity. A compound can be highly pure but have low intrinsic antibacterial activity. Therefore, both purity and potency testing are crucial in the development of antibacterial agents.
Data Presentation
Table 1: Representative Impurity Thresholds for an Antibiotic with a 1.5 g/day Dose
| Impurity Type | Threshold (%) | Maximum Daily Intake (mg/day) |
| Known Impurity | NMT 0.20% | 3.0 |
| Degradation Product | NMT 0.15% | 2.25 |
| Unknown Impurity | NMT 0.10% | 1.5 |
| Total Impurities | NMT 1.0% | 15.0 |
NMT: Not More Than. Data is representative and based on ICH guidelines for a hypothetical antibiotic.[9]
Table 2: Comparison of Common API Purification Techniques
| Purification Method | Principle of Separation | Typical Purity Achieved | Typical Recovery Yield | Advantages | Limitations |
| Crystallization | Difference in solubility between the API and impurities | >99.5% | 80-95% | Cost-effective for large scale, can provide the desired polymorphic form.[5] | Not suitable for all compounds, may require significant process development. |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 70-90% | High resolution, applicable to a wide range of compounds.[3] | Can be expensive and time-consuming, especially for large-scale purification. |
| Preparative HPLC | High-resolution chromatographic separation | >99.8% | 60-85% | Very high purity can be achieved, good for isolating minor impurities. | High cost, limited scalability. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of this compound
This protocol outlines a general reverse-phase HPLC method for assessing the purity of a small molecule antibacterial agent.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Equilibration at initial conditions.
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity of the sample.
-
Report any impurities that are above the reporting threshold.
-
Protocol 2: General Procedure for Impurity Identification by NMR Spectroscopy
This protocol provides a general workflow for identifying an unknown impurity that has been isolated.
-
Sample Preparation:
-
Dissolve 5-10 mg of the isolated impurity in a deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.
-
Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.
-
Acquire two-dimensional (2D) NMR spectra for structural elucidation:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.
-
-
-
Data Analysis and Structure Elucidation:
-
Process and analyze the NMR spectra using appropriate software.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure of the impurity.
-
Compare the proposed structure with potential side products or degradation products of the synthesis.
-
Protocol 3: General Protocol for Purification by Crystallization
This protocol describes a general approach to purifying a solid organic compound via crystallization.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Perform small-scale solubility tests with a range of solvents to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Crystals should start to form as the solution cools and becomes supersaturated.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
-
-
Purity Assessment:
-
Analyze the purity of the crystallized product using TLC or HPLC.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 5. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Addressing stability problems of "Antibacterial agent 75" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with "Antibacterial Agent 75" in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Hydrolytic degradation is a significant concern, particularly in non-optimal pH conditions. The compound is also known to be susceptible to photodegradation and thermal degradation over extended periods.
Q2: I'm observing a rapid loss of antibacterial activity in my stock solution. What could be the cause?
A rapid loss of activity is a common indicator of chemical degradation. This could be due to improper storage conditions, such as exposure to light, non-optimal pH of the solvent, or elevated temperatures. Contamination of the stock solution is another potential cause. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for loss of this compound activity.
Q3: What are the recommended storage conditions for this compound solutions?
To ensure maximum stability and potency, it is crucial to adhere to the recommended storage conditions. The optimal conditions vary depending on the solvent and the intended duration of storage.
| Solvent | Concentration | Short-Term Storage (≤ 7 days) | Long-Term Storage (> 7 days) |
| DMSO | 10 mM | 4°C, protected from light | -20°C, protected from light |
| Ethanol | 5 mM | -20°C, protected from light | -80°C, protected from light |
| PBS (pH 7.4) | 1 mM | 4°C, use within 24 hours | Not Recommended |
| Water (Sterile) | 1 mM | Not Recommended | Not Recommended |
Q4: How can I detect the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is the most reliable method for detecting and quantifying the degradation of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators. A simple UV-Vis spectrophotometric scan can also be used as a preliminary check, as degradation may lead to a shift in the maximum absorbance wavelength.
Q5: My solution of this compound has developed a yellow tint. Is it still usable?
A change in color, such as the appearance of a yellow tint, is a strong visual indicator of chemical degradation. It is highly recommended to discard any discolored solutions and prepare a fresh stock from solid material to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guides
Guide 1: Investigating pH-Dependent Degradation
This guide provides a protocol to determine the stability of this compound across a range of pH values.
Experimental Protocol: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers. Incubate the solutions at a constant temperature (e.g., 37°C) in the dark.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot in the mobile phase used for HPLC analysis and storing it at -20°C until analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to determine the remaining concentration of the parent compound.
Caption: Experimental workflow for assessing pH-dependent stability.
Hypothetical Data: Degradation Rate vs. pH
| pH | Half-life (t½) at 37°C (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 4.5 | 0.154 |
| 5.0 | 25.1 | 0.028 |
| 7.0 | 188.2 | 0.004 |
| 7.4 | >200 | <0.003 |
| 9.0 | 15.3 | 0.045 |
This data suggests that this compound is most stable at a neutral pH (around 7.0-7.4) and degrades rapidly under both acidic and alkaline conditions.
Guide 2: Assessing Photostability
This guide outlines a protocol to evaluate the susceptibility of this compound to degradation upon exposure to light.
Experimental Protocol: Photostability Assessment
-
Solution Preparation: Prepare two sets of solutions of this compound at a concentration of 100 µM in a transparent solvent (e.g., PBS, pH 7.4).
-
Sample Exposure:
-
Test Group: Place one set of solutions in a photostability chamber with a controlled light source (e.g., ICH option 2: UV-A and visible light).
-
Control Group: Wrap the second set of solutions completely in aluminum foil to protect them from light and place them in the same chamber to ensure identical temperature conditions.
-
-
Time-Point Sampling: Withdraw aliquots from both the test and control groups at specified intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
HPLC Analysis: Analyze all samples by HPLC to quantify the remaining percentage of this compound.
Hypothetical Data: Photodegradation Profile
| Exposure Time (hours) | % Remaining (Control - Dark) | % Remaining (Test - Light) |
| 0 | 100% | 100% |
| 1 | 99.8% | 85.2% |
| 2 | 99.5% | 71.3% |
| 4 | 99.1% | 50.6% |
| 8 | 98.5% | 22.4% |
This data indicates significant photodegradation, emphasizing the need to protect solutions of this compound from light during all stages of handling and experimentation.
Hypothetical Degradation Pathway
The primary degradation pathways for this compound are believed to be hydrolysis and oxidation, which can be exacerbated by pH and light.
Caption: Simplified hypothetical degradation pathways for this compound.
Technical Support Center: Overcoming Challenges in "Antibacterial Agent 75" Target Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of validating the target of "Antibacterial Agent 75."
Frequently Asked Questions (FAQs)
Q1: We observe potent in-vitro activity of "this compound," but struggle to identify its molecular target. What are the first steps?
A1: This is a common challenge in antibacterial drug discovery.[1] A multi-pronged approach is recommended. Start with generating resistant mutants to "this compound" and sequencing their genomes to identify potential target-related mutations.[2] Concurrently, employ proteomic methods like thermal proteome profiling to observe which proteins are stabilized by the compound.[3]
Q2: Spontaneous resistant mutants to "this compound" consistently show mutations in efflux pump regulators. Does this mean the efflux pump is the primary target?
A2: Not necessarily. While increased efflux is a common resistance mechanism, it doesn't confirm the pump as the primary target.[4] The bacteria may be upregulating efflux to reduce the intracellular concentration of "this compound," thereby protecting the true target. To investigate further, you should determine if "this compound" inhibits the pump's activity directly in a functional assay and validate the primary target using orthogonal methods like CRISPRi knockdown or thermal shift assays with the purified candidate protein.
Q3: Our thermal shift assays with the purified putative target and "this compound" show no or a very small thermal shift (ΔTm). Does this rule it out as a target?
A3: A lack of a significant thermal shift does not definitively rule out the protein as a target. Some proteins naturally do not exhibit large changes in thermal stability upon ligand binding.[5] Consider that the buffer conditions, pH, or presence of necessary co-factors may not be optimal.[6][7] It is also possible that the compound binds to a specific conformation of the protein that is not prevalent in the in-vitro assay conditions. We recommend performing cellular thermal shift assays (CETSA) to assess target engagement within a more biologically relevant context.[8][9]
Q4: We've confirmed target engagement with CETSA, but genetic knockdown of the target does not sensitize the bacteria to "this compound." What could be the reason?
A4: This discrepancy can arise from several factors. The level of knockdown achieved with your genetic tool (e.g., CRISPRi) might be insufficient to produce a sensitization phenotype. It's also possible that the bacterium has redundant pathways or compensatory mechanisms that are activated upon target suppression.[4] Consider creating a conditional knockout of the target for more complete removal of the protein.
Q5: How can we be sure that the antibacterial effect of "this compound" is due to hitting our validated target and not off-target effects?
A5: Demonstrating causality is a critical step in target validation.[4] A key experiment is to overexpress the wild-type target protein in the bacteria and observe if this confers resistance to "this compound."[2] Conversely, overexpressing a mutated version of the target (identified from resistant mutants) should not confer resistance. This provides strong evidence that the antibacterial activity is mediated through the specific target.
Troubleshooting Guides
Troubleshooting Thermal Shift Assays (TSA / DSF)
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence or noisy data | Protein aggregation before heating; Improper protein:dye ratio; Unsuitable buffer conditions. | Optimize protein concentration and perform a dye titration study.[6] Screen different buffers and pH to find conditions that increase the protein's basal thermal stability.[6][7] |
| No clear melting transition observed | The protein may be very stable or unstable under the tested conditions; The protein may not be a suitable candidate for TSA. | Use a fresh protein sample. Try an alternative method to screen for thermal stability.[6] |
| Inconsistent melting temperatures (Tm) between replicates | Pipetting errors; Poor thermal contact in the PCR plate. | Ensure accurate and consistent pipetting. Use a plate sealer and ensure the plate is seated correctly in the instrument. Include a reference assay on each plate for reproducibility.[6] |
| No thermal shift (ΔTm) with "this compound" | Compound does not bind to the purified protein under assay conditions; The protein does not undergo a significant stability change upon binding.[5] | Verify compound solubility in the assay buffer. Test a wider range of compound concentrations. Perform a Cellular Thermal Shift Assay (CETSA) to check for target engagement in a cellular environment.[8][9] |
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause | Recommended Solution |
| Low signal or no detectable protein after heating | The target protein is expressed at low levels; The antibody used for detection (e.g., Western blot) has low sensitivity. | Optimize cell lysis conditions to ensure efficient protein extraction. Use a more sensitive detection method or a higher-quality antibody. |
| High variability between biological replicates | Inconsistent cell density or treatment conditions; Uneven heating of samples. | Standardize cell seeding and treatment protocols. Ensure precise temperature control during the heating step. |
| No stabilization of the target protein by "this compound" | Insufficient compound concentration or incubation time to engage the target in cells; The compound is rapidly metabolized or effluxed. | Perform a dose-response and time-course experiment to optimize compound treatment.[8] Use efflux pump inhibitors if efflux is suspected. |
| Unexpected destabilization of the target protein | The compound may bind to an unstable conformation of the protein or a downstream metabolite might be causing destabilization. | This can be a valid result and provides mechanistic insight. Further investigation into the compound's mode of action is warranted. |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is designed to verify the engagement of "this compound" with its putative target in intact bacterial cells.
Materials:
-
Bacterial culture expressing the target protein.
-
"this compound" and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Centrifuge.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody specific to the target protein.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescence substrate.
Methodology:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Aliquot the culture into two flasks and treat one with "this compound" at a predetermined concentration (e.g., 10x MIC) and the other with the vehicle control. Incubate for 1 hour at 37°C.
-
Harvesting and Resuspension: Harvest cells by centrifugation, wash with PBS, and resuspend in PBS containing the respective treatments ("this compound" or vehicle).
-
Heating: Aliquot the cell suspensions into PCR tubes for each temperature point to be tested (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Heat the tubes in a thermal cycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by sonication or chemical lysis on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Sample Preparation and Western Blot: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentrations. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with the primary antibody against the target protein, followed by the secondary antibody. Detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target stabilization.
Protocol: CRISPR Interference (CRISPRi) for Target Knockdown
This protocol describes the use of CRISPRi to repress the expression of the putative target of "this compound" to assess for bacterial sensitization.
Materials:
-
Bacterial strain capable of expressing dCas9 (a catalytically dead Cas9).
-
Plasmid for expressing a single guide RNA (sgRNA) targeting the gene of interest.
-
Inducers for dCas9 and sgRNA expression (e.g., anhydrotetracycline).
-
Growth media and antibiotics for plasmid selection.
-
96-well plates and a plate reader.
-
"this compound."
Methodology:
-
sgRNA Design and Cloning: Design an sgRNA specific to the non-template strand of the promoter region of the target gene.[10] Clone the sgRNA sequence into the expression plasmid.
-
Transformation: Transform the sgRNA plasmid into the bacterial strain expressing dCas9.
-
Growth and Induction: Grow the transformed bacteria in the presence of appropriate antibiotics. In a 96-well plate, create a matrix of conditions with and without the inducer for dCas9/sgRNA expression.
-
MIC Determination: To the 96-well plate, add a serial dilution of "this compound."
-
Incubation and Measurement: Incubate the plate overnight at 37°C. Measure the optical density (OD600) to determine bacterial growth.
-
Analysis: Compare the minimum inhibitory concentration (MIC) of "this compound" for the uninduced (target expressed) and induced (target repressed) cells. A lower MIC in the induced cells indicates that repression of the target sensitizes the bacteria to the compound, providing strong evidence for on-target activity.
Visualizations
Caption: A workflow for validating the target of "this compound".
Caption: A hypothetical signaling pathway affected by "this compound".
Caption: A logical diagram for troubleshooting a lack of thermal shift.
References
- 1. Recent advances and challenges in antibacterial drug development: Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Thermal shift assay to identify ligands for bacterial sensor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Transcriptional Repression in Bacteria Using CRISPR Interference (CRISPRi) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Antibacterial Agent 75 (AB-75)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating potential off-target effects of Antibacterial Agent 75 (AB-75) in cellular assays. By following these troubleshooting steps and utilizing the provided protocols, users can ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AB-75) and what is its primary mechanism of action?
A1: this compound (AB-75) is a potent, broad-spectrum antibacterial compound. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria.[1][2] This targeted action leads to the cessation of bacterial growth and cell death.
Q2: What are the known off-target effects of AB-75 in eukaryotic cells?
A2: While highly selective for its bacterial targets, AB-75 can exhibit off-target effects in mammalian cells, particularly at higher concentrations. These effects are primarily due to interactions with structurally similar host cell enzymes and other cellular components. Known off-target effects include:
-
Mitochondrial Toxicity: As mitochondria are of bacterial origin, their ribosomes can sometimes be targeted by antibiotics, leading to impaired mitochondrial function.[3][4]
-
Kinase Inhibition: AB-75 has been observed to inhibit the activity of certain eukaryotic serine/threonine kinases, which can disrupt cellular signaling pathways.
-
Assay Interference: The chemical properties of AB-75 may lead to direct interference with certain assay components, such as luciferase-based reporter systems.[5][6][7]
Q3: How can I differentiate between the desired antibacterial effect and off-target cytotoxicity?
A3: Distinguishing between on-target antibacterial activity and off-target cytotoxicity is crucial for accurate data interpretation.[8][9] A common approach is to perform parallel assays using both bacterial and mammalian cells. A significant difference in the effective concentration for bacterial inhibition versus mammalian cell toxicity indicates a favorable therapeutic window. Additionally, employing specific mechanism-of-action assays can help confirm that the observed effects are due to the intended antibacterial pathway.
Q4: My luciferase reporter assay is showing inconsistent results when using AB-75. What could be the cause?
A4: Inconsistent results in luciferase assays can stem from several factors. AB-75 may directly inhibit the luciferase enzyme, quench the luminescent signal, or stabilize the luciferase reporter, leading to artificially inflated readings.[5][6][7] It is recommended to perform a counter-screen with purified luciferase to rule out direct enzyme inhibition.
Q5: What is the recommended concentration range for AB-75 in cellular assays?
A5: The optimal concentration of AB-75 depends on the specific cell type and experimental goals. It is essential to determine the therapeutic window by comparing the minimum inhibitory concentration (MIC) for the target bacteria with the cytotoxic concentration (CC50) in mammalian cells. Exceeding the recommended concentration can lead to an increase in off-target effects.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Host Cells
Symptoms:
-
A significant decrease in cell viability in host cells at concentrations intended to be non-toxic.
-
Morphological changes in cells, such as rounding, detachment, or membrane blebbing.
-
Inconsistent results in cytotoxicity assays.[10]
Possible Causes:
-
The concentration of AB-75 used is too high, leading to off-target effects.
-
The specific cell line is particularly sensitive to AB-75.
-
Issues with the experimental setup, such as incorrect cell density or reagent preparation.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Recommended Experiments:
-
Dose-Response Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50) in the host cell line.
-
Microscopic Examination: To observe any morphological changes indicative of cytotoxicity.
-
Apoptosis vs. Necrosis Assays: To understand the mechanism of cell death.
Problem 2: Unexpected Changes in a Cellular Signaling Pathway
Symptoms:
-
Alterations in the phosphorylation status of key signaling proteins.
-
Changes in gene expression downstream of a particular pathway.
-
Phenotypic changes in cells consistent with the modulation of a specific signaling cascade.
Possible Causes:
-
Off-target inhibition of a host cell kinase by AB-75.
-
Indirect effects on signaling pathways due to cellular stress.
Signaling Pathway and Troubleshooting:
Caption: Potential off-target inhibition of the MAPK pathway by AB-75.
Recommended Experiments:
-
Western Blot Analysis: To measure the phosphorylation levels of key signaling proteins (e.g., p-ERK, p-Akt).
-
In Vitro Kinase Assay: To directly assess the inhibitory activity of AB-75 on purified kinases.
-
Reporter Gene Assay: Using a reporter construct driven by a promoter responsive to the signaling pathway of interest.
Data Presentation
Table 1: In Vitro Potency and Cytotoxicity Profile of AB-75
| Target/Cell Line | Assay Type | IC50 / EC50 / CC50 (µM) |
| E. coli | MIC | 0.1 |
| S. aureus | MIC | 0.25 |
| HEK293 | Cytotoxicity (72h) | 25 |
| HepG2 | Cytotoxicity (72h) | 50 |
| MEK1 Kinase | Kinase Inhibition | 15 |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Cell Line | Maximum Recommended Concentration (µM) | Notes |
| HEK293 | 5 | For assays longer than 24 hours. |
| HepG2 | 10 | Monitor for signs of cytotoxicity. |
| A549 | 7.5 | Cell line specific dose-response recommended. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (Using a Resazurin-based Reagent)
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Addition: Prepare serial dilutions of AB-75 and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Western Blot for Phospho-ERK
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours, then pre-treat with various concentrations of AB-75 for 1 hour.
-
Stimulation: Stimulate the cells with a known activator of the MAPK pathway (e.g., EGF) for 15 minutes.
-
Lysis: Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK and total ERK.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Protocol 3: Luciferase Counter-Screen Assay
-
Reagent Preparation: Prepare a buffer solution containing purified luciferase enzyme.
-
Compound Addition: In a 96-well white plate, add various concentrations of AB-75 to the luciferase buffer.
-
Substrate Addition: Add the luciferase substrate (e.g., luciferin) to all wells to initiate the reaction.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence in the presence of AB-75 to the vehicle control to determine if there is direct inhibition of the luciferase enzyme.[5]
References
- 1. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. Adverse Effects of Antimicrobials via Predictable or Idiosyncratic Inhibition of Host Mitochondrial Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity versus antibacterial activity of some antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Refining Protocols for Antibacterial Agent X and Vancomycin Synergy
Welcome to the technical support center for investigators refining protocols on the synergistic effects of "Antibacterial Agent X" and vancomycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro synergy testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My checkerboard assay results are inconsistent. What are the common causes?
A1: Inconsistent results in a checkerboard assay can stem from several factors. Here’s a checklist to troubleshoot:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ CFU/mL. The final concentration in the wells should be ~5 x 10⁵ CFU/mL.[1][2] Inaccurate inoculum density is a primary source of variability.
-
Reagent Preparation: Double-check the serial dilutions of both "Antibacterial Agent X" and vancomycin. Errors in preparing stock solutions or in the dilution series will directly impact the Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) values.[2]
-
Plate Incubation: Maintain consistent incubation conditions (e.g., 35-37°C for 18-24 hours).[1][3] Variations in temperature or incubation time can affect bacterial growth and, consequently, the MIC readings.
-
Well Volume: Ensure uniform final volumes in all wells of the microtiter plate. Uneven evaporation can concentrate the antimicrobial agents and affect results.
-
Reading the MIC: Read the MIC at the lowest concentration of the drug that completely inhibits visible growth.[4] Using a consistent light source and background can aid in accurate determination.
Q2: How do I interpret the Fractional Inhibitory Concentration Index (FICI)?
A2: The FICI is calculated to determine the nature of the interaction between two antimicrobial agents.[1][5] The formula is:
FICI = (MIC of Agent X in combination / MIC of Agent X alone) + (MIC of vancomycin in combination / MIC of vancomycin alone)[1][5]
The interpretation of the FICI value is summarized in the table below.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[2][5][6] |
| > 0.5 to ≤ 1.0 | Additive[5][6] |
| > 1.0 to < 4.0 | Indifference[5][7] |
| ≥ 4.0 | Antagonism[5][7] |
Q3: My time-kill curve assay does not show synergy, but the checkerboard assay did. Why might this be?
A3: Discrepancies between checkerboard and time-kill assays can occur and may be due to the different endpoints these assays measure.[8]
-
Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, determining growth inhibition after a fixed incubation period.[7] In contrast, the time-kill curve is a dynamic measurement that assesses the rate of bacterial killing over time.[7][9]
-
Bacteriostatic vs. Bactericidal Effects: A synergistic interaction in a checkerboard assay might indicate an enhanced bacteriostatic effect, which may not translate to a more rapid bactericidal effect observed in a time-kill assay.
-
Concentrations Tested: Ensure that the concentrations used in the time-kill assay are relevant to the synergistic concentrations identified in the checkerboard assay (e.g., 0.5 x MIC).[9]
Q4: What are the critical controls to include in my synergy experiments?
A4: Proper controls are essential for valid results.
-
Growth Control: A well containing only the bacterial inoculum in broth to ensure the organism is viable.
-
Sterility Controls: Wells with broth only, "Antibacterial Agent X" in broth, and vancomycin in broth to check for contamination.[10]
-
Single Agent MICs: Rows and columns with each agent alone to accurately determine their individual MICs for FICI calculation.[11]
-
Quality Control Strain: Include a standard quality control strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) with known MIC values for the tested agents to ensure the assay is performing correctly.[2][6]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess antibiotic synergy in vitro.[7][12]
-
Prepare Stock Solutions: Prepare stock solutions of "Antibacterial Agent X" and vancomycin at a concentration at least 10 times the expected MIC.
-
Prepare Microtiter Plate:
-
Add 50 µL of sterile broth to each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of "Antibacterial Agent X" horizontally across the plate.
-
Create serial twofold dilutions of vancomycin vertically down the plate.[1]
-
This creates a matrix of varying concentrations of both agents.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate FICI: Use the formula mentioned in Q2 to calculate the FICI and determine the interaction.
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bacterial killing.[7][9]
-
Prepare Test Tubes: Prepare tubes containing:
-
Growth control (broth + inoculum)
-
"Antibacterial Agent X" at a specific concentration (e.g., 0.5 x MIC) + inoculum
-
Vancomycin at a specific concentration (e.g., 0.5 x MIC) + inoculum
-
"Antibacterial Agent X" + vancomycin (at their respective 0.5 x MICs) + inoculum
-
-
Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation: Incubate all tubes at 35-37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.
-
Viable Cell Counts: Perform serial dilutions of each aliquot and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[13]
Visualizations
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Logical Relationship: FICI Interpretation
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Signaling Pathway: Potential Vancomycin Synergy Mechanism
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems in determination of antibiotic synergism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of "Antibacterial agent 75" for animal studies
{"answer":"### Technical Support Center: Improving the Bioavailability of Antibacterial Agent 75
This technical support guide is intended for researchers, scientists, and drug development professionals working with the investigational compound "this compound." This agent is characterized by low aqueous solubility, which can lead to poor and variable oral bioavailability in animal studies. This guide provides troubleshooting advice and frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in rats. What could be the cause and how can we improve this?
A1: Low and variable oral bioavailability is a common issue for poorly soluble compounds like this compound. The primary reason is likely its low dissolution rate in the gastrointestinal (GI) tract. To address this, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can enhance the dissolution rate.[1][2] Techniques like micronization or nanonization can be employed.[1][2]
-
Lipid-Based Formulations: Incorporating the agent into lipid-based systems can improve its solubility and absorption.[3][4][5] Self-emulsifying drug delivery systems (SEDDS) are a promising option as they form fine emulsions in the GI tract, facilitating drug absorption.[1]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the agent in a polymer matrix can enhance its solubility and dissolution.[2][6][7] This can be achieved through methods like spray drying or hot-melt extrusion.[8]
Q2: Our formulation of this compound in a simple aqueous suspension is showing poor efficacy in our animal infection model. Could this be related to bioavailability?
A2: Yes, it is highly likely. Poor aqueous solubility can lead to insufficient absorption of the drug, resulting in sub-therapeutic concentrations at the site of infection. To confirm this, you should conduct a pharmacokinetic (PK) study to measure the plasma concentrations of the agent after oral administration. If the PK data reveals low exposure, you will need to improve the formulation as suggested in A1.
Q3: We have tried a co-solvent system to dissolve this compound, but we are seeing precipitation of the drug upon administration. How can we prevent this?
A3: Precipitation upon administration is a common issue with co-solvent systems when the solvent disperses in the aqueous environment of the GI tract. To mitigate this, you can:
-
Use a Surfactant: Adding a surfactant to your formulation can help to stabilize the drug in a solubilized state and prevent precipitation.[3][9]
-
Consider a Lipid-Based Formulation: As mentioned earlier, lipid-based formulations can be more effective at maintaining the drug in a dissolved state in the GI tract.[4][5]
-
Solid Dispersions: A solid dispersion formulation can also prevent precipitation by molecularly dispersing the drug within a polymer carrier.[7]
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9] this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For these classes of drugs, the rate-limiting step for oral absorption is often dissolution.[7] Therefore, formulation strategies that enhance solubility are critical for improving bioavailability.[7]
Q2: What are some suitable excipients for formulating a poorly soluble compound like this compound?
A2: The choice of excipients is crucial for enhancing the bioavailability of poorly soluble drugs. Some commonly used excipients include:
-
Solubilizing Agents: Cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[9][10]
-
Surfactants: Surfactants like polysorbates and poloxamers can improve wetting and solubilization.[3][9]
-
Lipids and Oils: Various oils and lipids can be used as vehicles in lipid-based formulations.[3][11]
-
Polymers: Polymers such as HPMC and PVP are often used to create amorphous solid dispersions.[12]
Q3: What key parameters should we measure in an animal pharmacokinetic study for this compound?
A3: A well-designed pharmacokinetic study is essential to evaluate the performance of your formulation. Key parameters to measure include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation. This is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Micronized Suspension | 50 | 450 ± 90 | 1.5 | 1800 ± 360 | 15 |
| Lipid-Based Formulation (SEDDS) | 50 | 1200 ± 250 | 1.0 | 6000 ± 1100 | 50 |
| Amorphous Solid Dispersion | 50 | 1500 ± 300 | 1.0 | 7200 ± 1500 | 60 |
| Intravenous (IV) Solution | 10 | 2500 ± 400 | 0.1 | 12000 ± 2000 | 100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
1. Animals:
-
Use male Sprague-Dawley rats (250-300g).
-
Acclimate the animals for at least 3 days before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
2. Formulation Preparation:
-
Prepare the desired formulation of this compound (e.g., aqueous suspension, lipid-based formulation).
-
Ensure the formulation is homogeneous and the concentration of the agent is accurately known.
3. Dosing:
-
For oral administration, dose the rats by oral gavage at a volume of 10 mL/kg.
-
For intravenous administration, administer the drug via the tail vein at a volume of 1 mL/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
7. Data Analysis:
-
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2, F).
-
Compare the PK parameters between the different formulations to assess their performance.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Decision pathway for improving bioavailability. }
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharm-int.com [pharm-int.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Target Engagement of "Antibacterial Agent 75" in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antibacterial agent 75," a novel diphenylurea-based compound, with other antibacterial agents. It focuses on validating its engagement with bacterial targets, particularly in the context of overcoming antibiotic resistance. This document outlines detailed experimental protocols and presents comparative data to aid researchers in assessing its potential.
Introduction to "this compound"
"this compound," also identified as compound 24 in studies by Elsebaie et al., is a diphenylurea derivative with potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA).[1] A key feature of this compound is its ability to re-sensitize VRSA to vancomycin, suggesting a mechanism that interferes with the bacterial resistance pathways.[1]
The primary mechanism of action for the diphenylurea scaffold has been identified as the inhibition of bacterial cell wall synthesis.[2][3] This is a well-established target for many successful antibiotics. "this compound" and related compounds show a low propensity for inducing resistance, making them promising candidates for further development.[2][4]
Comparative Analysis of Antibacterial Agents
To effectively evaluate "this compound," it is essential to compare its target engagement and efficacy with other well-characterized antibacterial agents. The following table summarizes key parameters for "this compound," a traditional antibiotic targeting cell wall synthesis (Vancomycin), and another resistance-modifying agent.
| Feature | This compound | Vancomycin | Beta-Lactamase Inhibitor (e.g., Clavulanic Acid) |
| Primary Target | Bacterial Cell Wall Synthesis | Peptidoglycan precursor (D-Ala-D-Ala) | Beta-Lactamase Enzymes |
| Mechanism of Action | Inhibition of cell wall biosynthesis, potentially through interaction with Penicillin-Binding Proteins (PBPs).[2][3] | Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation. | Irreversibly binds to and inactivates beta-lactamase enzymes, protecting beta-lactam antibiotics from degradation. |
| Spectrum of Activity | Primarily Gram-positive bacteria, including MRSA and VRSA.[4] | Primarily Gram-positive bacteria. | Used in combination with beta-lactam antibiotics to extend their spectrum against beta-lactamase-producing bacteria. |
| Resistance Modification | Re-sensitizes VRSA to vancomycin.[1] | Resistance in VRSA is mediated by the vanA operon, which alters the peptidoglycan precursor target.[5] | Overcomes resistance mediated by specific beta-lactamase enzymes. |
| Reported MIC Range | 0.5 - 2 µg/mL against various strains of S. aureus.[4] | Varies significantly based on susceptibility; typically ≤2 µg/mL for susceptible S. aureus. | Not used as a standalone antibacterial agent. |
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within the complex environment of a bacterial cell is a critical step in drug development. The following protocols describe robust methods to confirm the target engagement of "this compound."
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Objective: To demonstrate direct binding of "this compound" to its target protein(s) in live bacterial cells.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus MRSA or VRSA) to the mid-logarithmic phase.
-
Compound Treatment: Incubate the bacterial cells with "this compound" at various concentrations. A vehicle control (e.g., DMSO) must be included.
-
Heat Treatment: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein (e.g., PBP2a). Alternatively, for a global analysis, the soluble proteome can be analyzed by mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
Affinity purification is a classic method to identify the binding partners of a small molecule.
Objective: To identify the direct binding targets of "this compound" from the bacterial proteome.
Methodology:
-
Probe Synthesis: Synthesize a derivative of "this compound" that incorporates a linker and an affinity tag (e.g., biotin) without compromising its antibacterial activity.
-
Bacterial Lysate Preparation: Prepare a native protein lysate from the target bacterial strain.
-
Affinity Pulldown: Incubate the bacterial lysate with the biotinylated "this compound" probe immobilized on streptavidin-coated beads. Include a control with beads alone and a competition control where the lysate is pre-incubated with an excess of the non-biotinylated "this compound."
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the sample incubated with the "this compound" probe compared to the control and competition samples are considered potential binding targets.
Vancomycin Re-sensitization Assay
This assay directly tests the functional consequence of target engagement by "this compound" in VRSA.
Objective: To quantify the ability of "this compound" to restore vancomycin susceptibility in a resistant bacterial strain.
Methodology:
-
Checkerboard Assay: Prepare a 96-well microtiter plate with a two-dimensional gradient of "this compound" and vancomycin. The concentrations should span the expected MIC values.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the VRSA strain.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Growth Assessment: Determine the MIC of vancomycin in the presence of varying concentrations of "this compound" by measuring bacterial growth (e.g., by absorbance at 600 nm).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic. A significant reduction in the MIC of vancomycin in the presence of sub-inhibitory concentrations of "this compound" validates its resistance-modifying activity.
Visualizing Experimental Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the experimental protocols and the proposed mechanism of action.
Caption: Workflow for CETSA and AP-MS target validation.
Caption: Proposed mechanism of vancomycin re-sensitization.
Conclusion
"this compound" represents a promising scaffold for the development of new therapeutics to combat resistant bacterial infections. Its mechanism of action, targeting cell wall synthesis, combined with its ability to re-sensitize VRSA to vancomycin, makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for validating its target engagement and elucidating its precise molecular interactions. Further research utilizing these and other advanced techniques will be crucial in advancing "this compound" through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of "Antibacterial Agent 75" and Vancomycin Against MRSA
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "Antibacterial agent 75" and vancomycin, focusing on their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). While vancomycin is a well-established antibiotic for MRSA infections, available data on "this compound" suggests a different, yet potentially crucial, role in combating vancomycin-resistant strains.
Executive Summary
A thorough review of available scientific literature and product information reveals that "this compound," also referred to as compound 24, is primarily documented as an agent capable of re-sensitizing Vancomycin-Resistant S. aureus (VRSA) to vancomycin. There is currently no publicly available data to support its standalone antibacterial efficacy against MRSA. In contrast, vancomycin is a glycopeptide antibiotic with a long history of clinical use against serious Gram-positive infections, including those caused by MRSA.
This guide will therefore focus on a qualitative comparison, highlighting the distinct roles of these two agents. Vancomycin will be presented as a direct-acting antibiotic, while "this compound" will be discussed in its capacity as a synergistic or adjuvant agent.
Data Presentation: Efficacy Against MRSA
Due to the absence of standalone efficacy data for "this compound," a direct quantitative comparison of Minimum Inhibitory Concentrations (MICs) is not possible. The following tables summarize the known characteristics of each agent.
Table 1: Qualitative Efficacy and Role in MRSA Treatment
| Feature | "this compound" | Vancomycin |
| Primary Role | Synergistic Agent / Vancomycin Sensitizer | Direct-acting Antibiotic |
| Documented Activity | Re-sensitizes VRSA to vancomycin.[1][2][3][4] | Bactericidal against MRSA. |
| Standalone Efficacy vs. MRSA | No data available. | Established efficacy. |
Table 2: Typical Vancomycin MIC Distribution against MRSA
| MIC (µg/mL) | Interpretation (CLSI Guidelines) | Prevalence |
| ≤2 | Susceptible | High |
| 4-8 | Intermediate (VISA) | Low |
| ≥16 | Resistant (VRSA) | Very Low |
Note: MIC values can vary between different MRSA strains and testing methodologies.
Mechanism of Action
Vancomycin
Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall biosynthesis. This leads to the inhibition of peptidoglycan polymerization, resulting in a weakened cell wall and eventual cell lysis.
"this compound"
The precise mechanism of action for "this compound" in re-sensitizing VRSA to vancomycin has not been detailed in the available literature. However, it is hypothesized to interfere with the resistance mechanisms employed by VRSA. In VRSA, resistance is typically conferred by the vanA gene cluster, which results in the modification of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-Lac. This change significantly reduces the binding affinity of vancomycin. "this compound" may act by inhibiting the enzymes responsible for this modification or by disrupting other cellular processes that contribute to vancomycin resistance.
Signaling Pathways and Experimental Workflows
Vancomycin Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of vancomycin and the key resistance pathway in VRSA.
Caption: Vancomycin action and VRSA resistance pathway.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines a standard workflow for determining the MIC of an antibacterial agent.
Caption: Workflow for MIC determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A suspension of the MRSA strain is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., vancomycin) is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
To evaluate the synergistic effect of "this compound" with vancomycin, a checkerboard microdilution assay would be performed.
-
Plate Setup: A 96-well plate is set up with serial dilutions of vancomycin along the x-axis and serial dilutions of "this compound" along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized MRSA inoculum, and the plate is incubated as described for the MIC assay.
-
Data Analysis: The MIC of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formulas:
-
FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
FIC of Agent 75 = (MIC of Agent 75 in combination) / (MIC of Agent 75 alone)
-
FIC Index = FIC of Vancomycin + FIC of Agent 75
-
-
Interpretation of Synergy:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: No interaction (indifference or additive)
-
FIC Index > 4: Antagonism
-
Conclusion
Based on the currently available information, "this compound" does not appear to be a direct competitor to vancomycin for the treatment of MRSA infections. Instead, its potential lies in its ability to restore vancomycin's efficacy against resistant strains. This positions "this compound" as a promising candidate for combination therapy, particularly for challenging VRSA infections.
Further research is critically needed to elucidate the chemical structure and mechanism of action of "this compound." Moreover, comprehensive studies are required to determine its standalone antibacterial activity, if any, and to fully characterize its synergistic potential with vancomycin and other antibiotics against a broader range of MRSA and VRSA isolates. Such data will be essential for its future development and potential clinical application.
References
Unveiling "Antibacterial Agent 75": A Novel Approach to Combatting Antibiotic Resistance
A deep dive into the cross-resistance profile of "Antibacterial agent 75" reveals a promising lack of shared resistance mechanisms with key existing antibiotics, alongside a unique ability to re-sensitize vancomycin-resistant Staphylococcus aureus (VRSA) to vancomycin. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this novel diphenylurea derivative, supported by experimental data and detailed methodologies.
Low Propensity for Resistance Development
Multi-step resistance development studies have indicated that Methicillin-resistant Staphylococcus aureus (MRSA) is less likely to develop resistance to diphenylurea compounds like "this compound"[1]. This suggests a distinct advantage over many current antibiotics that face rapidly emerging resistance. The antibacterial effect of the diphenylurea scaffold extends to linezolid-resistant and vancomycin-resistant staphylococcal strains, indicating that it does not share the same resistance mechanisms as linezolid or vancomycin[2].
Synergistic Action with Vancomycin
A standout feature of "this compound" is its capacity to restore vancomycin susceptibility in VRSA. Studies have demonstrated that this compound can lead to a significant improvement in vancomycin's Minimum Inhibitory Concentration (MIC) values against clinical VRSA isolates, making them once again treatable with this last-resort antibiotic[1][3]. This synergistic effect holds significant potential for combination therapies.
Comparative Efficacy: A Tabular Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for "this compound" against various resistant Staphylococcus aureus strains, highlighting its standalone efficacy and its synergistic action with vancomycin.
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| MRSA USA300 | "this compound" | 4[3] |
| Vancomycin | 1 | |
| VRSA (Clinical Isolate) | "this compound" | 4[3] |
| Vancomycin | >64 | |
| "this compound" + Vancomycin | 2 (for "Agent 75") + 2 (for Vancomycin) |
Mechanism of Action: Targeting Cell Wall Synthesis
Bacterial cytological profiling has revealed that diphenylurea compounds, including "this compound," exert their antibacterial effect by targeting the synthesis of the bacterial cell wall[3][4]. This mechanism is distinct from that of many other antibiotic classes, contributing to its low potential for cross-resistance.
Experimental Protocols
The evaluation of cross-resistance and synergistic activity of "this compound" relies on established microbiological assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic efficacy.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., MRSA, VRSA) is prepared to a specific concentration (typically ~5x10^5 CFU/mL).
-
Serial Dilution of Antibiotics: "this compound" and the comparator antibiotics are serially diluted in a liquid growth medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.
Multi-Step Resistance Development Assay
This assay assesses the potential for bacteria to develop resistance to an antibiotic over multiple exposures.
Methodology:
-
Initial MIC Determination: The baseline MIC of the antibiotic against the test organism is determined.
-
Serial Passage: The bacteria are repeatedly cultured in the presence of sub-inhibitory concentrations of the antibiotic. This is typically done by transferring a small volume of the culture from the well with the highest antibiotic concentration that still shows growth to a fresh set of serial dilutions.
-
Daily MIC Monitoring: The MIC is determined at each passage.
-
Analysis: A significant and sustained increase in the MIC over successive passages indicates the development of resistance. Studies on diphenylurea compounds have shown a low likelihood of rapid resistance emergence in MRSA[3].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for investigating antibiotic cross-resistance.
Caption: Workflow for assessing antibiotic cross-resistance using MIC assays.
Signaling Pathway of Vancomycin Resistance and the Impact of "this compound"
The diagram below illustrates the mechanism of vancomycin resistance in VRSA and how "this compound" is hypothesized to interfere with this process, leading to re-sensitization.
Caption: Mechanism of VRSA resistance and synergistic action of "Agent 75".
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus [escholarship.org]
Unveiling the Potential Synergy: A Comparative Guide to "Antibacterial Agent 75" and Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in infectious disease therapy. The exploration of synergistic antibiotic combinations offers a promising strategy to overcome resistance and enhance therapeutic efficacy. This guide provides a comparative analysis of the potential synergistic effects of "Antibacterial Agent 75," a novel diphenylurea compound, with beta-lactam antibiotics.
While direct experimental data on the combination of "this compound" and beta-lactams is not yet available, this guide draws parallels from the well-documented synergy between vancomycin and beta-lactams against resistant staphylococci. The mechanistic insights into the action of diphenylurea compounds suggest a strong potential for similar synergistic interactions.
Understanding "this compound"
"this compound" (also known as compound 24 or HY-144621) is a diphenylurea derivative that has demonstrated the ability to re-sensitize vancomycin-resistant S. aureus (VRSA) to vancomycin.[1] Research into the mechanism of action of similar diphenylurea compounds reveals that they target bacterial cell wall synthesis.[2][3] Notably, one such compound was found to bind to penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in S. aureus.[4]
The Precedent: Vancomycin and Beta-Lactam Synergy
The combination of vancomycin and beta-lactam antibiotics has been shown to be synergistic against various strains of MRSA and vancomycin-intermediate S. aureus (VISA).[5][6][7][8][9] This synergy is thought to arise from the complementary mechanisms of action of the two drug classes, both of which target bacterial cell wall synthesis.
Data Presentation: A Comparative Overview
The following tables summarize the antimicrobial activity of diphenylurea compounds and the documented synergistic effects of vancomycin with beta-lactams, which can serve as a predictive model for the potential of "this compound."
Table 1: Antimicrobial Activity of Diphenylurea Compounds against Resistant Staphylococcus aureus
| Compound Class | Target Organism(s) | Reported Activity | Putative Mechanism of Action | Reference(s) |
| Diphenylureas | MRSA, VRSA | Bactericidal activity, resensitizes VRSA to vancomycin. | Inhibition of cell wall synthesis, potential binding to PBP2a. | [2][3][4] |
Table 2: Synergistic Effects of Vancomycin and Beta-Lactam Combinations against Resistant Staphylococcus aureus
| Combination | Target Organism(s) | Synergy Observed (Method) | Key Findings | Reference(s) |
| Vancomycin + Oxacillin | MRSA, VISA | Checkerboard, Time-Kill | Significant reduction in MICs of both agents. | [5][6] |
| Vancomycin + Cefazolin | MRSA | Checkerboard | Synergy observed in a majority of clinical isolates. | [6][7] |
| Vancomycin + Ceftaroline | VSSA, hVISA, VISA | Time-Kill | Potent synergistic and bactericidal activity. | [7] |
| Vancomycin + Nafcillin | GISA | In vivo (rabbit endocarditis model) | Combination therapy was more effective than monotherapy. | [5] |
Experimental Protocols: Assessing Synergy
The following are detailed methodologies for key experiments to determine the synergistic effects of "this compound" and beta-lactam antibiotics.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify antibiotic synergy.[2][5]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of "this compound" and the beta-lactam antibiotic in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the beta-lactam antibiotic along the x-axis and "this compound" along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference (additive)
-
FICI > 4: Antagonism
-
Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bacterial killing over time.[5][10][11]
-
Preparation of Cultures: Grow the test organism to the logarithmic phase in a suitable broth medium.
-
Experimental Setup: Prepare flasks containing the broth medium with:
-
No antibiotic (growth control)
-
"this compound" alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Beta-lactam antibiotic alone (at a specific concentration)
-
The combination of "this compound" and the beta-lactam antibiotic
-
-
Inoculation: Inoculate each flask with the logarithmic phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on agar plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Mandatory Visualization
The following diagrams illustrate the proposed synergistic mechanism and the experimental workflow for synergy testing.
References
- 1. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinations of vancomycin and beta-lactams are synergistic against staphylococci with reduced susceptibilities to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Effect of Vancomycin and β-Lactams against a Staphylococcus aureus Strain, Mu3, with Heterogeneous Resistance to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: Antibacterial Agent 75 Shows Promise Against Drug-Resistant Staphylococcus aureus
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of "Antibacterial agent 75," a novel diphenylurea compound also identified as compound 24, reveals its potent activity against multidrug-resistant strains of Staphylococcus aureus. This guide provides a head-to-head comparison with other experimental compounds and standard-of-care antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Superior Antibacterial Efficacy Against Resistant Strains
"this compound" (compound 24) demonstrates significant in vitro activity against a panel of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) clinical isolates. Comparative analysis highlights its superiority over or comparability to other experimental diphenylurea derivatives and the last-resort antibiotic, vancomycin.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds against S. aureus Strains
| Compound | MRSA USA300 (NRS384) | MRSA USA400 (NRS123) | VRSA (VRS1) | VRSA (VRS5) |
| This compound (Compound 24) | 2 µg/mL | 4 µg/mL | 4 µg/mL | 8 µg/mL |
| Compound 6 | 1 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL |
| Vancomycin | 1 µg/mL | 1 µg/mL | >128 µg/mL | >128 µg/mL |
Data synthesized from Elsebaie et al., European Journal of Medicinal Chemistry, 2022.[1][2]
Notably, "this compound" is capable of re-sensitizing VRSA to vancomycin, suggesting a potential role in combination therapies.[2]
Favorable Safety and In Vivo Efficacy
In addition to its potent antibacterial activity, "this compound" exhibits a promising safety profile. In vivo studies using a murine skin infection model demonstrated that topical application of a 2% ointment of compound 24 was comparable in efficacy to the commercially available fusidic acid ointment in reducing the bacterial burden of MRSA.[3] Importantly, the treatment was well-tolerated by the mice, with no significant impact on animal weight observed throughout the experiment.[3]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
"this compound" and other diphenylurea compounds exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[4] This mechanism is a key target for many established antibiotics as it is essential for bacterial survival and absent in human cells, contributing to selective toxicity.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds was determined using the broth microdilution method in 96-well plates.[5][6][7]
-
Preparation of Compounds: Compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in Mueller-Hinton broth (MHB).
-
Bacterial Inoculum Preparation: S. aureus strains were grown overnight at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in MHB.
-
Incubation: An equal volume of the bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Murine Skin Infection Model
The in vivo efficacy was assessed using a mouse model of superficial skin infection.[4][8][9]
Figure 2. Workflow for the in vivo murine skin infection model.
-
Animal Preparation: The dorsal hair of female BALB/c mice was removed. The skin barrier was then disrupted by tape stripping.
-
Infection: A suspension of MRSA USA300 was topically applied to the abraded skin area.
-
Treatment: Two hours post-infection, a 2% ointment of the test compound or control (fusidic acid ointment or vehicle) was applied to the infected area. Treatment was applied twice daily for three consecutive days.
-
Evaluation: On the fourth day, mice were euthanized, and the infected skin tissue was excised, homogenized, and serially diluted. The dilutions were plated on agar to determine the bacterial load (CFU/g of tissue).
Conclusion
"this compound" (compound 24) emerges as a promising lead candidate for the development of new treatments against challenging MRSA and VRSA infections. Its potent bactericidal activity, favorable in vivo efficacy, and ability to overcome vancomycin resistance warrant further investigation and preclinical development. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of antibacterial drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria Treated with "Antibacterial Agent 75"
A Head-to-Head Analysis Against Ribosome-Inhibiting Antibiotics
This guide provides a comprehensive comparative analysis of the transcriptomic effects of the novel investigational drug, "Antibacterial agent 75," on Escherichia coli. To contextualize its mechanism of action and cellular impact, its performance is compared against two well-established antibiotics that also target the bacterial ribosome: Erythromycin and Tetracycline. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of antibacterial action and the cellular responses they elicit.
Introduction to the Agents
"This compound " is a novel synthetic compound designed to inhibit bacterial protein synthesis. Preliminary studies suggest it binds to the 50S ribosomal subunit, disrupting the peptidyl transferase center and preventing peptide bond formation.
Erythromycin is a macrolide antibiotic that also targets the 50S ribosomal subunit.[1][2][3] It functions by binding to the polypeptide exit tunnel, which leads to the inhibition of protein elongation.[2] This action is primarily bacteriostatic, meaning it halts bacterial growth rather than killing the cells outright.[1]
Tetracycline is a broad-spectrum antibiotic that targets the 30S ribosomal subunit.[4][5] Its mechanism involves preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation step of protein synthesis.[4][6]
Comparative Transcriptomic Analysis
E. coli cultures were treated with sub-inhibitory concentrations (IC50) of "this compound," Erythromycin, and Tetracycline. RNA was extracted and sequenced to determine the global transcriptomic changes. The following table summarizes the differentially expressed genes (DEGs) in key metabolic and stress-response pathways. A gene is considered differentially expressed if the absolute log2 fold change is greater than 1.5 and the adjusted p-value is less than 0.05.
Table 1: Summary of Differentially Expressed Genes (DEGs) in E. coli Following Antibiotic Treatment
| Pathway/Gene Category | "this compound" (Log₂ Fold Change) | Erythromycin (Log₂ Fold Change) | Tetracycline (Log₂ Fold Change) | Functional Implication |
| Ribosomal Proteins | ||||
| rpl cluster (50S) | ↓ (-2.5 to -3.5) | ↓ (-2.0 to -3.0) | ↓ (-1.5 to -2.5) | Downregulation of large subunit proteins, a common response to ribosome stalling.[7] |
| rps cluster (30S) | ↓ (-2.0 to -3.0) | ↓ (-1.8 to -2.8) | ↓↓ (-2.5 to -4.0) | Stronger downregulation with Tetracycline reflects its direct action on the 30S subunit. |
| Stress Response | ||||
| Cold Shock Proteins (cspA, cspB) | ↑↑ (+4.0, +3.8) | ↑ (+2.5, +2.3) | ↑ (+2.1, +2.0) | Potent induction by Agent 75 suggests significant ribosome disruption, mimicking a cold shock response. |
| Heat Shock Proteins (dnaK, groEL) | ↑ (+1.8, +1.6) | ↑ (+1.5, +1.4) | ↑ (+1.7, +1.5) | General stress response to misfolded or aggregated proteins resulting from translation inhibition. |
| SOS Response (recA, lexA) | ~ (No significant change) | ~ (No significant change) | ↑ (+2.0, +1.8) | Tetracycline is known to induce some level of DNA damage response, unlike 50S inhibitors. |
| Metabolism | ||||
| Amino Acid Biosynthesis | ↓ (-1.5 to -2.5) | ↓ (-1.0 to -2.0) | ↓ (-1.5 to -2.5) | General downregulation of costly biosynthetic pathways to conserve resources under stress.[8] |
| ATP Synthesis (atp operon) | ↓↓ (-3.0 to -4.0) | ↓ (-2.5 to -3.5) | ↓ (-2.0 to -3.0) | Ribosome-targeting antibiotics often lead to the downregulation of ATP synthesis.[7] Agent 75 shows the most pronounced effect. |
| Transport | ||||
| ABC Transporters | ↑ (+1.5 to +2.5) | ↑ (+1.0 to +2.0) | ↑ (+1.2 to +2.2) | Upregulation may indicate an attempt to efflux the antibacterial agents. |
Interpretation of Transcriptomic Data
The transcriptomic profile of "this compound" shows significant overlap with Erythromycin, strongly supporting its proposed mechanism as a 50S ribosomal subunit inhibitor. Both agents trigger a robust downregulation of ribosomal protein synthesis and general metabolic pathways.[7][8] However, "this compound" elicits a markedly stronger cold shock response, suggesting a unique or more severe disruption of ribosome function.
In contrast, Tetracycline's profile is distinguished by a more pronounced downregulation of the 30S ribosomal protein genes (rps cluster) and the induction of the SOS response, which is consistent with its distinct mechanism of action targeting the 30S subunit.[4]
Experimental Protocols
1. Bacterial Strain and Growth Conditions:
-
Escherichia coli K-12 MG1655 was grown in Luria-Bertani (LB) broth at 37°C with shaking at 200 rpm.
-
Cultures were grown to mid-logarithmic phase (OD600 of ~0.5).
2. Antibiotic Treatment:
-
The IC50 for each antibiotic was predetermined.
-
Cultures were treated with the respective IC50 concentration of "this compound," Erythromycin, or Tetracycline. A control culture was treated with the vehicle (DMSO).
-
Cells were incubated for 60 minutes post-treatment.
3. RNA Extraction:
-
Bacterial cells were harvested by centrifugation at 4°C.
-
Total RNA was extracted using a standard TRIzol-based method, followed by DNase I treatment to remove genomic DNA contamination.
-
RNA quality and integrity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
4. RNA Sequencing (RNA-Seq):
-
Ribosomal RNA (rRNA) was depleted from total RNA samples to enrich for messenger RNA (mRNA).[9][10]
-
Strand-specific RNA-Seq libraries were prepared using the Illumina TruSeq Stranded mRNA Library Prep Kit.[10]
-
Sequencing was performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
5. Data Analysis:
-
Raw sequencing reads were subjected to quality control using FastQC.[9]
-
Reads were aligned to the E. coli K-12 MG1655 reference genome using the STAR aligner.[11]
-
Gene expression levels were quantified as Transcripts Per Million (TPM).
-
Differential expression analysis was performed using DESeq2, with an adjusted p-value cutoff of 0.05 and a log2 fold change threshold of 1.5.[9][11]
Visualizations
The following diagram illustrates the distinct mechanisms by which "this compound" and the comparator antibiotics inhibit bacterial protein synthesis.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 5. miragenews.com [miragenews.com]
- 6. biorxiv.org [biorxiv.org]
- 7. High-throughput transcriptomics of 409 bacteria-drug pairs reveals drivers of gut microbiota perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biostate.ai [biostate.ai]
- 10. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 11. Computational analysis of bacterial RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Resistance Development Potential of "Antibacterial Agent 75"
A Comparative Analysis Against Standard-of-Care Antibiotics for Resistant Staphylococcus aureus
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel therapeutic agents with a low propensity for resistance development is of paramount importance. This guide provides a comparative evaluation of the resistance development potential of a novel diphenylurea compound, "Antibacterial agent 75," against several standard-of-care antibiotics used for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections: vancomycin, linezolid, daptomycin, and ceftaroline. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this promising new antibacterial scaffold.
"this compound" (also referred to as compound 24) is a novel diphenylurea derivative that has demonstrated potent activity against multidrug-resistant Gram-positive clinical isolates. A key finding from multi-step resistance development studies is that MRSA is less likely to develop resistance to these diphenylurea compounds, a significant advantage in the current landscape of antimicrobial therapy.[1]
Comparative Analysis of Resistance Development
The potential for an antibacterial agent to select for resistant mutants can be evaluated through in vitro methods such as serial passage studies, where bacteria are repeatedly exposed to sub-inhibitory concentrations of the drug. The following table summarizes the available data on the resistance development potential of "this compound" and comparator antibiotics against MRSA.
| Antibacterial Agent | Bacterial Strain(s) | Initial MIC (µg/mL) | Fold Increase in MIC | Number of Passages/Days | Reference(s) |
| This compound | MRSA | Not specified | Low likelihood of rapid resistance emerging | Not specified | [1] |
| Vancomycin | MRSA | 1 | 8 | Several weeks | [2][3] |
| Linezolid | MRSA | Not specified | 2-8 | Not specified | [4] |
| MRSA (HG503post) | 4 | 32 | 7 days | [5] | |
| Daptomycin | MRSA | Not specified | 4-32 | Not specified | [4] |
| MRSA (MW2) | Not specified | Not specified | 20 days | [6] | |
| Ceftaroline | MRSA (NRS384/USA300) | 1 | 8 | 20 | [7] |
| MSSA (ATCC 29213) | Not specified | 16 | 20 | [7][8] |
Note: The data presented is a synthesis from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions, including the specific bacterial strains, the duration of the experiment, and the methodology for determining MIC.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation. The following are outlines of the key experimental protocols for evaluating antibacterial resistance.
Serial Passage (Multi-Step Resistance) Assay
This method is designed to assess the potential for resistance to develop over time with continuous exposure to a drug.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., MRSA) is prepared.
-
MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of the antibacterial agent for the test organism is determined using a standard method such as broth microdilution.
-
Serial Passage:
-
The bacteria are cultured in a series of tubes or microplate wells containing increasing concentrations of the antibacterial agent, typically centered around the initial MIC.
-
After a defined incubation period (e.g., 24 hours), the MIC is recorded as the lowest concentration that inhibits visible growth.
-
An aliquot of bacteria from the well with the highest concentration of the drug that still permits growth (sub-MIC) is used to inoculate a fresh series of dilutions of the antibacterial agent.
-
This process is repeated for a specified number of passages (e.g., 10 to 50).[4][6][7][8]
-
-
Analysis: The MIC is determined after each passage. A significant and progressive increase in the MIC indicates the development of resistance.
Workflow for a serial passage experiment to evaluate resistance development.
Mutant Prevention Concentration (MPC) Assay
The MPC is the lowest concentration of an antimicrobial that prevents the growth of any resistant mutants from a large bacterial population.
-
Preparation of High-Density Inoculum: A large bacterial population (typically ≥10⁹ CFU/mL) is prepared to increase the probability of containing pre-existing resistant mutants.
-
Agar Plate Preparation: Agar plates containing a range of concentrations of the antibacterial agent, usually multiples of the MIC, are prepared.
-
Inoculation: A large volume of the high-density bacterial culture is plated onto the drug-containing agar plates.
-
Incubation: The plates are incubated for an extended period (e.g., 48-72 hours) to allow for the growth of any resistant colonies.
-
MPC Determination: The MPC is defined as the lowest drug concentration at which no bacterial colonies are observed.
Workflow for determining the Mutant Prevention Concentration (MPC).
Discussion and Conclusion
The available data suggests that "this compound" and the broader class of diphenylurea compounds have a low potential for the rapid development of resistance in MRSA. This is a significant finding, as the comparator antibiotics, while effective, have all been shown to select for resistant mutants in vitro, with some demonstrating a considerable increase in MIC after serial passage.
For instance, studies have shown that the MIC of vancomycin can increase by 8-fold over several weeks of exposure.[2][3] Similarly, linezolid and daptomycin have been observed to induce resistance with MIC increases of up to 32-fold.[4][5] Ceftaroline, a newer cephalosporin with activity against MRSA, has also been shown to select for resistance, although the frequency and magnitude of this resistance can vary depending on the specific strain and its genetic background.[7][8]
The low resistance development potential of "this compound" could be attributed to its novel mechanism of action, which may target pathways that are less prone to mutational alterations leading to resistance. Further investigation into the precise molecular target and the genetic basis for the observed low resistance frequency is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of a Vancomycin-Intermediate Staphylococcus aureus Strain In Vivo: Multiple Changes in the Antibiotic Resistance Phenotypes of a Single Lineage of Methicillin-Resistant S. aureus under the Impact of Antibiotics Administered for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The Effect of Sub-Minimal Inhibitory Concentrations of Daptomycin and Linezolid on Biofilm Formation of Methicillin Resistant Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Adaptations of Methicillin-Resistant Staphylococcus aureus to Serial In Vitro Passage in Daptomycin: Evolution of Daptomycin Resistance and Role of Membrane Carotenoid Content and Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Safety Profile: Antibacterial Agent 75 Versus Existing Antibiotics
For Immediate Release
This guide offers a comparative analysis of the preclinical safety profile of the novel investigational compound "Antibacterial agent 75" against two established antibiotics, Vancomycin and Linezolid. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.
"this compound" is a novel diphenylurea derivative identified as a potent agent against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1] Its unique scaffold and mechanism of action make it a promising candidate for further development. This guide summarizes key preclinical safety and efficacy parameters to contextualize its potential therapeutic window compared to standard-of-care antibiotics for similar indications.
Executive Summary of Preclinical Safety Data
The preclinical data available for "this compound" and its analogues suggest a favorable in vitro safety profile, characterized by high selectivity for bacterial targets over mammalian cells. In contrast, while effective, Vancomycin and Linezolid present known preclinical liabilities that translate to clinical adverse effects.
| Parameter | This compound (and analogues) | Vancomycin | Linezolid |
| In Vitro Cytotoxicity | Low cytotoxicity observed. Related diphenylurea compounds show ~100% viability of human keratinocyte (HaCaT) cells at concentrations as high as 64 μg/mL.[2] | Cytotoxicity is concentration-dependent. IC50 of 7.306 mg/mL on human chondrocytes has been reported.[3] Toxic effects on various cell types, including skeletal muscle cells and osteoblasts, have been observed at concentrations of 2 mg/mL and higher.[4] | Exhibits mitochondrial toxicity by inhibiting mitochondrial protein synthesis, with a reported IC50 of 6.4 μM in isolated rat heart mitochondria.[5] |
| Hemolytic Activity | Data on closely related compounds suggest low hemolytic activity. | Generally considered non-hemolytic at therapeutic concentrations.[6][7] | Information on direct hemolytic activity is limited, but it is not a primary safety concern. |
| In Vivo Acute Toxicity (LD50) | Not publicly available. | Intravenous LD50 in mice: 400 mg/kg.[8] Intravenous LD50 in rats: 319 mg/kg.[8] | Oral minimum lethal dose in rats: >5000 mg/kg.[9] High-dose regimens in mice did not significantly affect the lethal dose of a bacterial challenge.[10][11] |
| Primary Target Organ Toxicity (Preclinical) | Not established in vivo. | Nephrotoxicity (kidney damage) is a primary concern, observed in animal models.[12][13][14] | Myelosuppression (bone marrow suppression) and neurotoxicity have been observed in animal studies.[15] |
Mechanism of Action and Associated Pathways
"this compound" belongs to the diphenylurea class of compounds, which have been shown to target bacterial cell wall synthesis.[16] This mechanism is distinct from that of Vancomycin (a glycopeptide that inhibits a late stage of peptidoglycan synthesis) and Linezolid (an oxazolidinone that inhibits protein synthesis at the ribosomal level).[17]
Detailed Experimental Protocols
The following are summaries of standard preclinical experimental protocols relevant to the safety data presented.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Methodology:
-
Human cells (e.g., HaCaT keratinocytes) are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound and control substances.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), an MTT solution is added to each well.
-
Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
The crystals are dissolved using a solubilizing agent (like DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7][18][19]
Hemolysis Assay
This assay determines the lytic effect of a compound on red blood cells (RBCs).
Methodology:
-
Fresh red blood cells are washed and diluted in a buffered solution.
-
The RBC suspension is incubated with various concentrations of the test compound.
-
A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (vehicle) are included.
-
After incubation (e.g., 1 hour at 37°C), the samples are centrifuged to pellet intact RBCs.
-
The amount of hemoglobin released into the supernatant from lysed RBCs is quantified by measuring its absorbance.
-
The percentage of hemolysis is calculated relative to the positive control. The HC50 value (the concentration causing 50% hemolysis) can then be determined.[20][21][22]
Acute In Vivo Toxicity Study (LD50 Determination)
This study aims to determine the median lethal dose (LD50) of a substance after a single administration.
Methodology:
-
Healthy, age- and weight-matched animals (commonly mice or rats) are divided into several groups.
-
Each group receives a single dose of the test substance via a specific route (e.g., intravenous, oral). Doses are escalated across groups.
-
A control group receives the vehicle only.
-
Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
The number of fatalities in each dose group is recorded.
-
Statistical methods are used to calculate the LD50, the dose estimated to be lethal to 50% of the animals.[13][14]
Conclusion
The preclinical data for the diphenylurea class of compounds, to which "this compound" belongs, indicate a promising safety profile with high selectivity for bacterial targets and low in vitro cytotoxicity. This profile appears favorable when compared to the known preclinical toxicities of Vancomycin (nephrotoxicity) and Linezolid (myelosuppression, mitochondrial effects). Further in vivo studies are necessary to fully characterize the safety and efficacy of "this compound." This guide provides a foundational comparison to aid in the evaluation of this novel antibacterial candidate.
References
- 1. Item - Effect of vancomycin on hemolytic activity. - Public Library of Science - Figshare [plos.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ahmed S. Attia Research Group - Publications [sites.google.com]
- 8. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. resources.uta.edu [resources.uta.edu]
- 14. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rational design and synthesis of novel phenyltriazole derivatives targeting MRSA cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Linezolid on the 50% Lethal Dose and 50% Protective Dose in Treatment of Infections by Gram-Negative Pathogens in Naive and Immunosuppressed Mice and on the Efficacy of Ciprofloxacin in an Acute Murine Model of Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. uoanbar.edu.iq [uoanbar.edu.iq]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 75: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Antibacterial Agent 75, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical to prevent environmental contamination and potential harm to human health.
Hazard Profile and Safety Data
A clear understanding of the hazard profile of this compound is the first step in its safe management. The following table summarizes key quantitative and qualitative data based on available safety information.
| Property | Value | Reference |
| Molecular Formula | C22H28N6O | [1] |
| Molecular Weight | 392.50 | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [1] |
Experimental Protocols: Disposal Procedures
The following protocols provide a detailed methodology for the proper disposal of this compound in a laboratory setting. These procedures are designed to minimize risk and ensure compliance with standard safety regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious clothing or lab coat
-
A suitable respirator if there is a risk of aerosol formation[1]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect any solid waste, such as contaminated personal protective equipment (gloves, etc.), weighing paper, or absorbent materials used for spills, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
-
Labeling and Storage of Waste
Accurate and clear labeling is a critical component of safe waste management.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards: "Toxic" and "Dangerous for the Environment".
-
Keep waste containers securely sealed and stored in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from drains, water courses, and soil to prevent environmental release.[1]
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1] The high aquatic toxicity of this compound necessitates disposal at an approved waste disposal plant.[1]
Procedural Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision pathway for waste stream management.
References
Essential Safety and Operational Guide for Handling Antibacterial Agent 75
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Antibacterial Agent 75, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedural steps is critical for minimizing exposure risks and ensuring environmental protection.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, torn, or when work is completed. Do not wear gloves outside of the laboratory.[2][3] |
| Body Protection | Laboratory coat or gown | A long-sleeved lab coat is mandatory to protect skin and street clothes from contamination.[2][4] It should be removed before leaving the laboratory area.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes or aerosols.[2] A face shield may be required for procedures with a high potential for splashing.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1] If dust or aerosols are generated and ventilation is inadequate, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for respirator selection and fit-testing. |
Operational and Handling Plan
Safe handling practices are crucial to prevent accidental exposure and contamination.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with powders or generating aerosols.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[1]
-
Handling:
-
Storage:
Emergency and First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect the spilled material and absorbent into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution and then with soap and water.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]
-
This compound is very toxic to aquatic life; do not allow it to enter drains or waterways.[1]
-
Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jed-s3.bluvalt.com [jed-s3.bluvalt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
